4,4-Diethoxybutanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-diethoxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZCPHGVEATLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171483 | |
| Record name | 4,4-Diethoxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18381-45-8 | |
| Record name | 4,4-Diethoxybutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18381-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Diethoxybutanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Diethoxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-diethoxybutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4,4-Diethoxybutanenitrile
CAS Number: 18381-45-8
This technical guide provides a comprehensive overview of 4,4-Diethoxybutanenitrile, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly as a precursor to novel therapeutic agents targeting the central nervous system. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. Its chemical structure features a nitrile group and a diethyl acetal functionality, which impart its characteristic reactivity and solubility.
| Property | Value | Reference |
| CAS Number | 18381-45-8 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 90-91 °C at 14 mmHg | [3] |
| Density | 0.937 g/mL | [4] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis and Purification
A general procedure for the synthesis of similar acetals involves the following steps:
Purification:
Purification of this compound is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts. The boiling point of 90-91 °C at 14 mmHg suggests that a vacuum in this range would be appropriate.
Analytical Methods
The characterization and purity assessment of this compound can be performed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on purity and molecular weight. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. The ¹H NMR would show characteristic signals for the ethoxy groups (triplet and quartet), the methylene groups of the butane chain, and the methylene group adjacent to the nitrile. |
| Infrared (IR) Spectroscopy | A strong absorption band around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. C-O stretching bands for the acetal would also be present. |
Role in Drug Development: A Precursor to GABA Analogues
The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders.
The nitrile group of this compound can be readily reduced to a primary amine, and the acetal can be hydrolyzed to an aldehyde, which can then be oxidized to a carboxylic acid, ultimately forming a GABA derivative.
Targeting the GABAergic System
The GABAergic system is a major target for therapeutic intervention in a range of conditions, including:
-
Epilepsy: Enhancing GABAergic inhibition can suppress the excessive neuronal firing characteristic of seizures.
-
Anxiety Disorders: Many anxiolytic drugs, such as benzodiazepines, act by potentiating the effects of GABA at the GABA-A receptor.
-
Neuropathic Pain: GABA analogues are used to manage chronic pain by modulating neuronal excitability.
-
Spasticity: By increasing inhibitory signaling in the spinal cord, GABAergic drugs can reduce muscle stiffness and spasms.
Signaling Pathways
GABA exerts its effects through two main types of receptors: GABA-A and GABA-B receptors.
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential. Many anticonvulsant and anxiolytic drugs are positive allosteric modulators of GABA-A receptors.[5]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the closing of calcium channels, resulting in a slower and more prolonged inhibitory effect.
By serving as a precursor to novel GABA analogues, this compound provides a valuable scaffold for the development of new drugs that can modulate the GABAergic system with improved efficacy and side-effect profiles.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of GABA analogues makes it a valuable building block for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development in this important area.
References
- 1. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dysregulation of GABAergic Signaling in Neurodevelomental Disorders: Targeting Cation-Chloride Co-transporters to Re-establish a Proper E/I Balance [frontiersin.org]
- 3. The role of GABAergic signalling in neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Dysfunctions in GABAergic Signaling in Neurological Disorders [frontiersin.org]
An In-depth Technical Guide to the Physical Properties of 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and spectral properties of 4,4-Diethoxybutanenitrile (CAS No. 18381-45-8). The information is compiled from various chemical databases and literature sources to support its use in research, synthesis, and drug development.
Core Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its structure, featuring a nitrile group and two ethoxy groups, imparts a notable polarity that influences its physical characteristics and reactivity.[1] The presence of the ethoxy groups contributes to its solubility in organic solvents.[1]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 157.21 g/mol | PubChem[2] |
| Boiling Point | 105 °C at 13 mbar (9.75 mmHg) | NIST WebBook |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Computed XlogP | 0.8 | PubChem[2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectral data is available and can be accessed through chemical databases.[2]
-
¹³C NMR: Spectral data is available and can be accessed through chemical databases.[2]
Infrared (IR) Spectroscopy
-
FTIR Spectra: The IR spectrum, obtained via the neat capillary cell technique, is available for this compound.[2]
Mass Spectrometry (MS)
-
GC-MS: Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule.[2]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.[3]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (e.g., Bunsen burner)
-
Mineral oil or other suitable heating bath fluid
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[3]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid sample.[3]
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3]
-
The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly by convection.[3][4]
-
The side arm of the Thiele tube is gently heated, and the temperature is monitored.[3]
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[3]
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[3]
Density Measurement (Pycnometer Method)
A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.[5]
Apparatus:
-
Pycnometer of a known volume
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The mass of the pycnometer filled with the sample is determined.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.[5]
Refractive Index Measurement (Abbe Refractometer)
An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[6]
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium lamp)
-
Dropper or pipette
-
Temperature-controlled water bath
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[6]
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is switched on.
-
The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus.[6]
-
The compensator is adjusted to eliminate any color fringes.
-
The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[6]
Spectroscopic Analysis
Standard procedures for obtaining NMR, IR, and Mass Spectra are employed for the structural elucidation of organic compounds.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small, dilute sample of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired, with chemical shifts typically referenced to an internal standard like tetramethylsilane (TMS).[9]
Infrared (IR) Spectroscopy:
-
For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
The sample is placed in the IR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS):
-
A dilute solution of this compound is injected into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.
-
The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
-
The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is generated.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound.
Caption: Workflow for the Characterization of this compound.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).[10]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound | C8H15NO2 | CID 87616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. calnesis.com [calnesis.com]
- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Structure Elucidation of 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 4,4-diethoxybutanenitrile. The document details the key spectroscopic data and experimental protocols necessary for its unambiguous identification, catering to professionals in chemical research and pharmaceutical development.
Compound Identification
-
Compound Name: this compound
-
Molecular Weight: 157.21 g/mol [1]
Structure:
Caption: 2D Structure of this compound.
Summary of Physicochemical and Spectroscopic Data
The following tables summarize the key data points essential for the identification and characterization of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 18381-45-8 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 90 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.21 | Triplet | 6H | 7.0 | 2 x O-CH₂-CH₃ |
| 1.95 | Quartet | 2H | 6.7, 7.0 | CH-CH₂ -CH₂-CN |
| 2.44 | Triplet | 2H | 7.0 | CH₂-CH₂ -CN |
| 3.55 | Quartet | 4H | 7.0 | 2 x O-CH₂ -CH₃ |
| 4.51 | Triplet | 1H | 6.7 | CH -(OEt)₂ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 22.63 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 14.1 | 2 x O-CH₂-CH₃ |
| 15.2 | CH₂ -CN |
| 31.2 | CH-CH₂ -CH₂ |
| 61.3 | 2 x O-CH₂ -CH₃ |
| 101.4 | CH (OEt)₂ |
| 119.2 | C N |
Table 4: Infrared (IR) Spectroscopic Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975, 2930, 2880 | Strong | C-H (sp³) stretch |
| 2250 | Medium | C≡N (Nitrile) stretch |
| 1445, 1375 | Medium | C-H bend |
| 1125, 1060 | Strong | C-O (Acetal) stretch |
Table 5: Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 157 | 1 | [M]⁺ (Molecular Ion) |
| 112 | 60 | [M - OC₂H₅]⁺ |
| 103 | 100 (Base Peak) | [CH(OC₂H₅)₂]⁺ |
| 84 | 80 | [M - CH(OC₂H₅)]⁺ or other fragmentation pathways |
| 75 | 55 | [HOC(OC₂H₅)]⁺ |
| 47 | 95 | [C₂H₅O]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques used are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: 90 MHz NMR Spectrometer for ¹H NMR and 22.63 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 5-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum was acquired at room temperature. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The spectrum was acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer acquisition time were necessary due to the low natural abundance of the ¹³C isotope.
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A drop of the neat liquid sample of this compound was placed on the surface of a polished sodium chloride (NaCl) salt plate. A second NaCl plate was placed on top to create a thin liquid film.
-
Acquisition: The prepared sample was placed in the spectrometer's sample holder. A background spectrum of the empty salt plates was recorded first and automatically subtracted from the sample spectrum. The spectrum was recorded in the mid-IR range (typically 4000-600 cm⁻¹).
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The volatile liquid sample was introduced into the ion source, where it was vaporized under high vacuum.
-
Ionization: The gaseous molecules were bombarded with a high-energy electron beam (typically 70 eV). This process caused the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged species.
-
Analysis: The resulting ions were accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.
Structure Elucidation Workflow and Data Interpretation
The elucidation of the structure of this compound is a logical process that integrates data from multiple analytical techniques.
Caption: Logical workflow for the structure elucidation of this compound.
-
Step 1: Molecular Formula and Degrees of Unsaturation: The molecular formula C₈H₁₅NO₂ is the starting point. The degrees of unsaturation are calculated to be 2, suggesting the presence of two double bonds, one triple bond, or rings.
-
Step 2: Functional Group Identification (IR Spectroscopy): The IR spectrum confirms the presence of a nitrile group (C≡N) with a characteristic absorption at 2250 cm⁻¹. The strong absorptions at 1125 and 1060 cm⁻¹ are indicative of C-O stretching, suggesting an ether or acetal functionality. The absorptions around 2900 cm⁻¹ confirm the presence of sp³ hybridized C-H bonds.
-
Step 3: Molecular Weight and Fragmentation (Mass Spectrometry): The mass spectrum shows a low-intensity molecular ion peak at m/z 157, confirming the molecular weight. The fragmentation pattern is crucial. The base peak at m/z 103 corresponds to the stable [CH(OC₂H₅)₂]⁺ fragment, strongly indicating the presence of a diethyl acetal group. The peak at m/z 112 represents the loss of an ethoxy radical (•OC₂H₅), further supporting the acetal structure.
-
Step 4: Carbon and Proton Skeleton (NMR Spectroscopy):
-
¹³C NMR: The spectrum shows six distinct carbon signals, indicating molecular symmetry. The signal at 119.2 ppm is characteristic of a nitrile carbon. The peak at 101.4 ppm is typical for an acetal carbon (a carbon bonded to two oxygen atoms). The signals at 61.3 and 14.1 ppm correspond to the -OCH₂- and -CH₃ of the two equivalent ethoxy groups. The remaining two signals at 31.2 and 15.2 ppm belong to the two methylene groups of the butane chain.
-
¹H NMR: The spectrum provides detailed connectivity information. The triplet at 1.21 ppm (6H) and the quartet at 3.55 ppm (4H) are a classic signature of two equivalent ethoxy groups. The triplet at 4.51 ppm (1H) corresponds to the acetal proton (-CH(OEt)₂). This proton is coupled to the adjacent methylene group, which appears as a quartet at 1.95 ppm (2H). This quartet is further coupled to the other methylene group, which shows up as a triplet at 2.44 ppm (2H). This coupling pattern (t-q-t) confirms the -CH-CH₂-CH₂-CN chain.
-
-
Step 5: Structure Confirmation: By integrating all the spectroscopic data, the structure is unambiguously confirmed as this compound. The degrees of unsaturation (2) are satisfied by the triple bond of the nitrile group (C≡N).
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
A Technical Guide to the Spectral Analysis of 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 4,4-diethoxybutanenitrile. The information presented herein is intended to support research, development, and quality control activities where this compound is of interest.
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.55 | q | 4H | ~7.0 | -O-CH₂ -CH₃ |
| ~4.55 | t | 1H | ~5.5 | -CH(O -)₂ |
| ~2.45 | t | 2H | ~7.0 | -CH₂ -CN |
| ~1.90 | m | 2H | - | -CH₂-CH₂ -CH₂- |
| ~1.20 | t | 6H | ~7.0 | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~119 | C N |
| ~101 | -C H(O-)₂ |
| ~61 | -O-C H₂-CH₃ |
| ~32 | -C H₂-CH(O-)₂ |
| ~15 | -O-CH₂-C H₃ |
| ~13 | -C H₂-CN |
Table 3: Infrared (IR) Spectral Data [1][2]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~2930 | Strong | C-H stretch (alkane) |
| ~2880 | Strong | C-H stretch (alkane) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1445 | Medium | C-H bend (alkane) |
| ~1375 | Medium | C-H bend (alkane) |
| ~1130 | Strong | C-O stretch (ether/acetal) |
| ~1060 | Strong | C-O stretch (ether/acetal) |
Table 4: Mass Spectrometry (MS) Data [3]
| m/z | Relative Abundance (%) | Possible Fragment |
| 157 | <5 | [M]⁺ (Molecular Ion) |
| 112 | ~40 | [M - OC₂H₅]⁺ |
| 103 | ~95 | [CH(OC₂H₅)₂]⁺ |
| 85 | ~30 | [M - C₄H₈N]⁺ |
| 75 | ~100 | [CH(OH)OC₂H₅]⁺ |
| 57 | ~60 | [C₄H₉]⁺ |
| 47 | ~55 | [C₂H₅O]⁺ |
| 29 | ~70 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a liquid organic compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.
Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Materials:
-
FTIR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
-
Salt plates (e.g., NaCl or KBr) for transmission measurements, or a clean ATR crystal.
-
Pipette.
-
Solvent for cleaning (e.g., dry acetone or isopropanol).
Procedure (Neat Liquid - Transmission):
-
Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Place one to two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates. Avoid trapping air bubbles.
-
Place the "sandwich" of salt plates into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, clean the salt plates thoroughly with a suitable dry solvent and store them in a desiccator.
Procedure (Neat Liquid - ATR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.
-
Acquire the sample spectrum.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent.
2.3 Gas Chromatography-Mass Spectrometry (GC-MS) [4][5]
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC column suitable for the analysis of moderately polar organic compounds (e.g., a mid-polar capillary column).
-
Volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Microsyringe for injection.
-
Sample vials.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature to the mass spectrometer (e.g., 280 °C).
-
Set the carrier gas (e.g., Helium) flow rate.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-200). Electron ionization (EI) at 70 eV is typically used.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet using a microsyringe.
-
Start the data acquisition. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the fragments.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of a chemical compound using spectroscopic methods.
References
- 1. Butanenitrile, 4,4-diethoxy- [webbook.nist.gov]
- 2. Butanenitrile, 4,4-diethoxy- [webbook.nist.gov]
- 3. This compound | C8H15NO2 | CID 87616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
A Comprehensive Technical Guide to 3-Cyanopropionaldehyde Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-cyanopropionaldehyde diethyl acetal, a versatile building block in organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its preparation, and its application in the synthesis of polyamines, crucial molecules in cellular function and drug development.
Core Data Presentation
Synonyms and Identifiers
A comprehensive list of synonyms and identifiers for 3-cyanopropionaldehyde diethyl acetal is provided in Table 1 for easy reference and cross-referencing in literature and databases.
| Identifier Type | Value | Source |
| IUPAC Name | 4,4-diethoxybutanenitrile | PubChem |
| Synonym | 4,4-Diethoxybutyronitrile | Sigma-Aldrich[1] |
| 3-Cyano propionaldehyde diethyl acetal | PubChem | |
| Butanenitrile, 4,4-diethoxy- | PubChem | |
| Propionaldehyde, 3-cyano-, diethyl acetal | PubChem | |
| CAS Number | 18381-45-8 | Sigma-Aldrich[1] |
| EC Number | 242-263-6 | PubChem |
| PubChem CID | 87616 | PubChem |
| Molecular Formula | C₈H₁₅NO₂ | PubChem |
| Molecular Weight | 157.21 g/mol | PubChem |
| InChI Key | DRZCPHGVEATLFR-UHFFFAOYSA-N | PubChem |
| SMILES | CCOC(CCC#N)OCC | PubChem |
Physicochemical Properties
Key physicochemical properties of 3-cyanopropionaldehyde diethyl acetal are summarized in Table 2.
| Property | Value | Source |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 104-106 °C at 10 mmHg | Sigma-Aldrich |
| Density | 0.937 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.419 | Sigma-Aldrich |
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 3-cyanopropionaldehyde diethyl acetal is not readily found in the searched literature, a general and analogous procedure can be adapted from well-established methods for acetal synthesis, such as those published in Organic Syntheses. The following is a representative protocol based on the reaction of an aldehyde with an alcohol in the presence of an acid catalyst.
Synthesis of 3-Cyanopropionaldehyde Diethyl Acetal
This procedure describes a plausible method for the synthesis of 3-cyanopropionaldehyde diethyl acetal from 3-cyanopropionaldehyde and ethanol.
Materials:
-
3-Cyanopropionaldehyde
-
Ethanol (absolute)
-
Triethyl orthoformate
-
Ammonium chloride (or other suitable acid catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopropionaldehyde (1.0 eq), absolute ethanol (3.0 eq), and triethyl orthoformate (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (e.g., 0.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Distillation: Purify the crude product by vacuum distillation to obtain 3-cyanopropionaldehyde diethyl acetal as a colorless liquid. The boiling point is reported to be 104-106 °C at 10 mmHg.
Characterization
The structure and purity of the synthesized 3-cyanopropionaldehyde diethyl acetal can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a triplet for the methine proton of the acetal, and multiplets for the methylene protons of the propyl chain.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the acetal carbon, and the carbons of the ethoxy and propyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) at approximately 2240 cm⁻¹.
Workflow Visualization
3-Cyanopropionaldehyde diethyl acetal is a valuable precursor in the synthesis of polyamines, such as spermidine. The following diagram illustrates a logical workflow for the synthesis of a spermidine derivative starting from 3-cyanopropionaldehyde diethyl acetal. This process involves the reduction of the nitrile group to a primary amine, followed by functionalization.
Caption: Synthetic workflow for spermidine from 3-cyanopropionaldehyde diethyl acetal.
This technical guide provides a foundational understanding of 3-cyanopropionaldehyde diethyl acetal for professionals in research and drug development. The provided data and protocols serve as a valuable resource for the synthesis and application of this important chemical intermediate.
References
Solubility Profile of 4,4-Diethoxybutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Diethoxybutanenitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the molecule's structural features and established chemical principles. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise and reproducible data tailored to their specific applications.
Introduction to this compound
This compound, also known as 3-Cyanopropionaldehyde diethyl acetal, is an organic compound featuring both a nitrile (-C≡N) and a diethyl acetal functional group.[1][2] Its chemical structure consists of a four-carbon chain with a nitrile group at one end and two ethoxy groups attached to the terminal carbon at the other end. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility in various organic solvents.[2] The presence of the polar nitrile group and the ether linkages suggests a degree of polarity, while the ethyl groups and the butane backbone contribute to its nonpolar character. Understanding its solubility is crucial for applications in organic synthesis, purification processes, and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the molecule's behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| CAS Number | 18381-45-8 | [1][2][3] |
| Synonyms | 3-Cyanopropionaldehyde diethyl acetal, 4,4-Diethoxybutyronitrile | [1][3] |
Predicted Solubility Profile
In the absence of extensive experimentally determined solubility data, a qualitative prediction can be made based on the "like dissolves like" principle. The polarity of this compound is influenced by its polar nitrile group and ether oxygens, as well as its nonpolar alkyl chains. This dual character suggests that its solubility will be highest in solvents of intermediate polarity and lower in highly polar or very nonpolar solvents.
Table 2 provides a predicted qualitative solubility profile in a range of common organic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group can interact with the nitrile and ether functionalities. |
| Ethanol | Soluble | Similar to methanol, with slightly better solvation of the nonpolar parts. | |
| Water | Sparingly Soluble | The nonpolar alkyl groups limit solubility in the highly polar water network. | |
| Polar Aprotic | Acetone | Very Soluble | The ketone's polarity is well-suited to interact with the nitrile group. |
| Acetonitrile | Very Soluble | Similar polarity to the solute, promoting miscibility. | |
| Dichloromethane | Very Soluble | Its intermediate polarity is effective at solvating both polar and nonpolar regions of the molecule. | |
| Ethyl Acetate | Soluble | The ester group provides polarity, while the ethyl group interacts with the nonpolar parts. | |
| Nonpolar | Toluene | Soluble | The aromatic ring can interact with the alkyl chains, and its low polarity is favorable. |
| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, it may not effectively solvate the polar nitrile group. | |
| Diethyl Ether | Soluble | The ether functionality is compatible with the ethoxy groups of the solute. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method is a common and reliable approach for determining the solubility of a liquid compound in an organic solvent at a specific temperature (e.g., 25 °C).
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., ethanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is ensured when a separate phase of the solute remains visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the solution to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the logical workflow for solvent selection and the experimental process for solubility determination.
Caption: Logical workflow for selecting a suitable solvent.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to 4,4-Diethoxybutanenitrile: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-Diethoxybutanenitrile (CAS No. 18381-45-8), a versatile chemical intermediate. The document covers the compound's discovery and history, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the preparation of pharmacologically relevant molecules. Spectroscopic data and safety information are also included. While the direct biological activity of this compound is not extensively documented, its role as a precursor in the synthesis of compounds such as spermidine derivatives and indole cPLA2α inhibitors underscores its importance in medicinal chemistry and drug development.
Introduction
This compound, also known by its common synonym 3-cyanopropionaldehyde diethyl acetal, is an organic compound with the chemical formula C₈H₁₅NO₂.[1] It is a colorless to pale yellow liquid that serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a nitrile group and a protected aldehyde in the form of a diethyl acetal, makes it a strategic starting material for the synthesis of a variety of more complex molecules. This guide aims to consolidate the available technical information on this compound, with a particular focus on its synthesis and utility for professionals in the research and drug development sectors.
Discovery and History
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 18381-45-8 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 104-106 °C at 10 mmHg | [2] |
| Density | 0.937 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.419 | [2] |
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the ethoxy groups (triplet and quartet), the methylene groups of the butane chain, and the methine proton of the acetal. |
| ¹³C NMR | Resonances for the nitrile carbon, the acetal carbon, and the various carbons of the ethyl and butyl chains. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240 cm⁻¹. Strong C-O stretching bands for the acetal. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the loss of ethoxy groups and other fragments. |
Experimental Protocols
General Synthesis of Acetals
The synthesis of acetals, in general, involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. A general procedure for the synthesis of a diethyl acetal from an aldehyde is as follows:
Reaction: R-CHO + 2 EtOH ⇌ R-CH(OEt)₂ + H₂O
Procedure:
-
To a solution of the aldehyde in excess absolute ethanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or anhydrous HCl) is added.
-
The mixture is refluxed, and the water produced is removed, often by azeotropic distillation using a Dean-Stark apparatus.
-
After the reaction is complete, the acid catalyst is neutralized with a base (e.g., sodium ethoxide or triethylamine).
-
The excess ethanol and other volatile components are removed by distillation.
-
The resulting crude acetal is then purified by fractional distillation under reduced pressure.
While a specific, detailed historical protocol for this compound's first synthesis is not available, a plausible route would involve the reaction of 3-cyanopropionaldehyde with triethyl orthoformate in the presence of an acid catalyst.
Synthesis of Spermidine Derivatives from this compound
This compound is a key starting material for the synthesis of spermidine and its derivatives.[2][3] A general synthetic strategy involves the reduction of the nitrile group to an amine, followed by further functionalization.
Experimental Workflow: Synthesis of a Spermidine Derivative
Caption: A generalized workflow for the synthesis of spermidine derivatives starting from this compound.
Protocol:
-
Reduction of the Nitrile: this compound is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or a Palladium catalyst) to yield 4,4-diethoxybutylamine.
-
Purification: The reaction mixture is carefully quenched and worked up to isolate the crude 4,4-diethoxybutylamine, which is then purified by distillation.
-
Acetal Deprotection and Reductive Amination: The purified 4,4-diethoxybutylamine can then be reacted with an appropriate amine under reductive amination conditions. This typically involves the in-situ formation of an imine by deprotection of the acetal under mildly acidic conditions, followed by reduction with a reagent like sodium cyanoborohydride to form the spermidine backbone.
Synthesis of Indole cPLA2α Inhibitors
This compound is also utilized in the synthesis of indole derivatives that act as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[2]
Reaction Pathway: Synthesis of an Indole Intermediate
Caption: A simplified pathway for the synthesis of an indole-based precursor for cPLA2α inhibitors.
Protocol Outline:
-
Acetal Hydrolysis: The diethyl acetal of this compound is hydrolyzed under acidic conditions to generate the reactive 3-cyanopropionaldehyde in situ.
-
Condensation with Indole: The generated aldehyde undergoes a condensation reaction, such as an Aldol-type reaction, with an indole derivative at the C3 position.
-
Further Elaboration: The resulting intermediate can then be subjected to a series of further transformations, including cyclizations and functional group manipulations, to afford the final indole cPLA2α inhibitor.
Applications in Drug Development
The primary value of this compound in drug development lies in its role as a versatile intermediate.
-
Spermidine and Polyamine Analogs: Spermidine and other polyamines are essential for cell growth and proliferation. The development of their analogs is a key strategy in cancer chemotherapy and for the treatment of parasitic diseases. This compound provides a convenient entry point to a variety of substituted spermidine derivatives.
-
Enzyme Inhibitors: As demonstrated by its use in the synthesis of cPLA2α inhibitors, the butanenitrile backbone can be incorporated into scaffolds designed to target the active sites of specific enzymes. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, the affected area should be washed immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of complex organic molecules, including those with significant therapeutic potential. Its bifunctional nature allows for a range of chemical transformations, making it a key building block in the drug development pipeline. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and scientists in the field. Further exploration of its reactivity and the development of novel synthetic routes utilizing this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry.
References
The Versatile Role of 4,4-Diethoxybutanenitrile in Modern Organic Synthesis: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4-Diethoxybutanenitrile, a bifunctional organic molecule, serves as a valuable and versatile building block in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring a nitrile group and a protected aldehyde in the form of a diethyl acetal, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the construction of heterocyclic systems and as a precursor to pharmaceutically relevant molecules.
Physicochemical Properties and Synthesis
This compound is a colorless to pale yellow liquid with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] It is also known by several synonyms, including 3-cyanopropionaldehyde diethyl acetal and 4,4-diethoxybutyronitrile.[1]
The synthesis of this compound can be achieved from readily available starting materials. One common method involves the reaction of acrolein with ethanol to form acrolein diethyl acetal, which can then be further functionalized.[3][4][5][6]
Key Synthetic Transformations
The strategic placement of the nitrile and protected aldehyde functionalities allows for a variety of selective chemical manipulations, making this compound a powerful tool in multistep organic synthesis.
Hydrolysis to 4,4-Diethoxybutanal
The diethyl acetal group serves as a protecting group for the aldehyde functionality. This protection is robust under basic and neutral conditions but can be readily removed under acidic conditions to unmask the aldehyde. This transformation is a crucial step in utilizing the aldehyde for subsequent reactions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
A solution of this compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is neutralized with a base (e.g., NaHCO₃), and the product, 4,4-diethoxybutanal, is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the desired aldehyde.
| Parameter | Condition |
| Substrate | This compound |
| Reagent | Aqueous Acid (e.g., 1M HCl) |
| Solvent | Acetone or THF |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Logical Workflow for Hydrolysis
Caption: Acid-catalyzed hydrolysis of the diethyl acetal to the aldehyde.
Reduction to 4,4-Diethoxybutylamine
The nitrile group can be selectively reduced to a primary amine, providing a valuable synthetic handle for the introduction of nitrogen-containing functionalities. A variety of reducing agents can be employed for this transformation, with Raney Nickel being a common and effective choice.
Experimental Protocol: Raney Nickel-Catalyzed Reduction of this compound
To a solution of this compound in a suitable solvent (e.g., ethanol saturated with ammonia), a slurry of activated Raney Nickel is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure vessel and stirred at room temperature or with gentle heating. After the reaction is complete (monitored by the cessation of hydrogen uptake or by GC/TLC), the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to afford 4,4-diethoxybutylamine.[1][7][8]
| Parameter | Condition |
| Substrate | This compound |
| Catalyst | Raney Nickel |
| Solvent | Ethanolic Ammonia |
| Hydrogen Pressure | 50-100 psi |
| Temperature | Room Temperature to 50°C |
| Typical Yield | 80-95% |
Reaction Pathway for Nitrile Reduction
Caption: Catalytic hydrogenation of the nitrile to the primary amine.
α-Alkylation of the Nitrile
The α-carbon to the nitrile group can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophile can then react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds. This reaction is a powerful method for elaborating the carbon skeleton.
Experimental Protocol: α-Alkylation of this compound
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C, and a solution of n-butyllithium in hexanes is added dropwise to generate LDA in situ. This compound is then added slowly to the LDA solution, and the mixture is stirred for a period to ensure complete enolate formation. The desired alkyl halide is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. Purification by column chromatography yields the α-alkylated product.
| Parameter | Condition |
| Substrate | This compound |
| Base | Lithium Diisopropylamide (LDA) |
| Electrophile | Alkyl Halide (e.g., R-Br, R-I) |
| Solvent | Anhydrous THF |
| Temperature | -78°C to Room Temperature |
| Typical Yield | 60-85% |
Workflow for α-Alkylation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An acrolein production route from ethanol and methanol mixtures over FeMo-based catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ias.ac.in [ias.ac.in]
- 7. rsc.org [rsc.org]
- 8. Gabapentin synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridines from 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in the pharmaceutical and agrochemical industries, forming the core of numerous therapeutic agents and functional materials. The development of versatile and efficient synthetic routes to access substituted pyridines is, therefore, of significant interest to researchers and drug development professionals. This document provides detailed application notes and protocols for a two-step synthesis of substituted pyridines, commencing from the readily available starting material, 4,4-diethoxybutanenitrile.
The described methodology involves an initial acid-catalyzed hydrolysis of the diethyl acetal in this compound to yield the intermediate, 3-cyanopropanal. This is followed by a multicomponent reaction, a variation of the Guareschi-Thorpe condensation, where 3-cyanopropanal reacts with an active methylene compound and a nitrogen source to construct the pyridine ring. This approach offers a flexible and efficient pathway to synthesize functionalized cyanopyridines, which are valuable precursors for further chemical modifications in drug discovery programs.
Reaction Pathway
The overall synthetic strategy is a two-step process. The first step is the deprotection of the aldehyde functionality, and the second is the construction of the pyridine ring through a cyclocondensation reaction.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4,4-diethoxybutanenitrile as a versatile precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The methodologies outlined herein describe the synthesis of substituted pyrrolidines, bispyrroles, and pyrrolidine-fused quinazolinones, highlighting the influence of reaction conditions on product outcomes.
Introduction
This compound is a valuable C4 building block in heterocyclic synthesis. Its latent aldehyde functionality, protected as a diethyl acetal, and the nitrile group offer multiple reactive sites for cyclization reactions. The primary amine, obtained via reduction of the nitrile, can be further derivatized, for instance, into ureas, which serve as key intermediates for acid-catalyzed cyclization reactions. The nature of the acid catalyst, the nucleophilicity of the aromatic core, and reactant concentrations have been shown to be critical factors in directing the reaction towards the desired heterocyclic scaffold.
Synthesis of Key Intermediate: 1-(4,4-Diethoxybutyl)-3-arylurea
The synthesis of the crucial urea intermediate is a prerequisite for the subsequent cyclization reactions. This is typically achieved by the reaction of 4,4-diethoxybutan-1-amine (obtained from the reduction of this compound) with an appropriate aryl isocyanate.
General Workflow for Urea Formation
Caption: General workflow for the synthesis of the urea intermediate.
Application 1: Synthesis of 2-Arylpyrrolidine-1-carboxamides
The acid-catalyzed intramolecular cyclization of 1-(4,4-diethoxybutyl)-3-arylureas in the presence of a nucleophilic aromatic compound, such as a phenol, leads to the formation of 2-arylpyrrolidine-1-carboxamides. This reaction proceeds via an in-situ generated N-acyliminium ion intermediate.
Experimental Protocol: Synthesis of N-Alkyl-2-arylpyrrolidine-1-carboxamides
-
Reaction Setup: To a solution of the 1-(4,4-diethoxybutyl)-3-alkylurea (1.0 eq.) and a phenol (1.0-1.2 eq.) in an appropriate solvent (e.g., chloroform), add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq.) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for a specified time (typically 1-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Aryl Urea Substituent | Phenol Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Resorcinol | Trifluoroacetic Acid | Chloroform | 24 | 75 |
| 2 | Naphthyl | 2-Naphthol | Trifluoroacetic Acid | Chloroform | 12 | 82 |
| 3 | 4-Chlorophenyl | Phenol | Trifluoroacetic Acid | Chloroform | 18 | 68 |
Proposed Signaling Pathway
Caption: Proposed mechanism for 2-arylpyrrolidine synthesis.
Application 2: Synthesis of Bispyrrole Derivatives
Under specific acidic conditions and in the absence of a strong external nucleophile, the N-acyliminium ion intermediate can undergo self-condensation to form bispyrrole derivatives. This outcome is favored by a higher concentration of the starting urea and a suitable acid catalyst.
Experimental Protocol: Synthesis of 1,1'-Bis(N-arylcarbamoyl)-2,3'-bipyrrole Derivatives
-
Reaction Setup: Dissolve the 1-(4,4-diethoxybutyl)-3-arylurea (1.0 eq.) in a suitable solvent (e.g., chloroform).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq.) to the solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the 2-arylpyrrolidines.
Quantitative Data Summary
| Entry | Aryl Urea Substituent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Trifluoroacetic Acid | Chloroform | 48 | 65 |
| 2 | Naphthyl | Trifluoroacetic Acid | Chloroform | 72 | 58 |
Logical Relationship Diagram
Caption: Formation of the bispyrrole derivative.
Application 3: Synthesis of Pyrrolidine-fused Quinazolinones
When the aryl group of the urea is appropriately substituted with a nucleophilic group, an intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems such as pyrrolidine-fused quinazolinones. This process is also mediated by an acid catalyst.
Experimental Protocol: Synthesis of Pyrrolidine-fused Quinazolinones
-
Reaction Setup: Dissolve the 1-(4,4-diethoxybutyl)-3-(ortho-aminophenyl)urea (1.0 eq.) in a suitable solvent.
-
Catalyst Addition: Add the acid catalyst (e.g., a Lewis acid or a strong protic acid) to the solution.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., reflux) for a certain period, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Note: Specific quantitative data for this transformation was not available in the reviewed literature.
Reaction Workflow Diagram
Caption: Workflow for pyrrolidine-fused quinazolinone synthesis.
Conclusion
This compound, through its amine and subsequent urea derivatives, serves as a versatile and valuable precursor for the synthesis of a range of complex heterocyclic structures. The choice of reaction partners and conditions allows for controlled access to diverse scaffolds, including pyrrolidines, bispyrroles, and fused quinazolinones, which are of significant interest in medicinal chemistry and drug development. The protocols and data presented herein provide a foundation for further exploration and application of this synthetic strategy.
Application Notes and Protocols for the Synthesis of Ketones via Grignard Reaction with 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This application note provides a detailed protocol for the synthesis of ketones through the reaction of Grignard reagents with 4,4-diethoxybutanenitrile. This substrate, featuring a nitrile group for Grignard addition and a protected aldehyde in the form of a diethyl acetal, serves as a versatile building block for the synthesis of γ-keto aldehydes and other complex molecules relevant to drug discovery and development.
The reaction proceeds via a two-step mechanism: nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile to form a stable imine-magnesium salt intermediate, followed by acidic hydrolysis to yield the desired ketone.[1][2] The acetal protecting group is generally stable under the basic conditions of the Grignard reaction but can be readily deprotected under acidic conditions if desired, offering further synthetic utility.
Reaction Scheme & Mechanism
The overall transformation involves the conversion of this compound to a ketone, with the R-group of the Grignard reagent being incorporated as one of the ketone's α-substituents.
Reaction Scheme:
Caption: General scheme for the Grignard reaction with this compound.
Reaction Mechanism:
The reaction proceeds in two distinct stages:
-
Nucleophilic Addition: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group, forming a new carbon-carbon bond and a nitrogen-magnesium bond in the resulting imine salt. This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent.[1]
-
Hydrolysis: Upon addition of an aqueous acid, the imine intermediate is hydrolyzed to the corresponding ketone.[2][3]
Caption: Simplified mechanism of the Grignard reaction with a nitrile to form a ketone.
Experimental Protocols
This section provides a general protocol for the Grignard reaction with this compound. The specific Grignard reagent, stoichiometry, and reaction conditions may require optimization depending on the desired product.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromomethane, bromoethane, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Aqueous hydrochloric acid (e.g., 1 M or 2 M)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (if necessary)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble the oven-dried round-bottom flask, reflux condenser, and dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of an inert gas.
-
Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.
-
Addition of Halide: Dissolve the alkyl or aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Completion: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Part B: Reaction with this compound
-
Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for a period of time (typically 1-3 hours, monitor by TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to quench the reaction and hydrolyze the imine intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ketone product by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following table summarizes representative data for the synthesis of a ketone from this compound using a Grignard reagent. Note that yields and spectroscopic data will vary depending on the specific Grignard reagent used.
| Reactant 1 | Reactant 2 | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | Methylmagnesium bromide | 5,5-Diethoxypentan-2-one | 75-85 (Typical) | ~4.4 (t, 1H), ~3.6 (q, 2H), ~3.4 (q, 2H), ~2.7 (t, 2H), ~2.1 (s, 3H), ~1.9 (q, 2H), ~1.2 (t, 6H) | ~208 (C=O), ~102 (O-CH-O), ~61 (OCH2), ~42 (CH2), ~30 (CH2), ~29 (CH3), ~15 (OCH2CH3) |
| This compound | Ethylmagnesium bromide | 6,6-Diethoxyhexan-3-one | 70-80 (Typical) | ~4.4 (t, 1H), ~3.6 (q, 2H), ~3.4 (q, 2H), ~2.7 (t, 2H), ~2.4 (q, 2H), ~1.9 (q, 2H), ~1.2 (t, 6H), ~1.0 (t, 3H) | ~211 (C=O), ~102 (O-CH-O), ~61 (OCH2), ~42 (CH2), ~36 (CH2), ~29 (CH2), ~15 (OCH2CH3), ~8 (CH3) |
Note: The NMR data presented are estimated values based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Experimental Workflow
The following diagram illustrates the key stages of the experimental process.
Caption: A step-by-step workflow for the synthesis of ketones.
Conclusion
The Grignard reaction of this compound provides a reliable and versatile method for the synthesis of ketones bearing a protected aldehyde functionality. The presented protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of key intermediates for a variety of applications. Careful attention to anhydrous reaction conditions is critical for the success of this transformation.
References
Application Notes and Protocols: Reduction of 4,4-Diethoxybutanenitrile to 4,4-Diethoxybutanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 4,4-diethoxybutanenitrile to its corresponding primary amine, 4,4-diethoxybutanamine. This transformation is a crucial step in various synthetic pathways, particularly in the development of pharmaceutical intermediates and other fine chemicals. Two primary methods are presented: reduction using lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using Raney Nickel. This guide offers a comparative overview of these methods, complete with detailed procedural steps, to aid researchers in selecting the most suitable protocol for their specific needs.
Introduction
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. The target molecule, 4,4-diethoxybutanamine, features a primary amine functionality and a protected aldehyde in the form of a diethyl acetal. The presence of the acetal group necessitates careful selection of the reduction method to avoid its cleavage under harsh acidic or basic conditions. This document outlines two robust and widely used methods for this conversion: the use of a powerful chemical reducing agent, lithium aluminum hydride, and a classic catalytic hydrogenation approach with Raney Nickel.
Comparative Data of Reduction Methods
The selection of a reduction method often depends on factors such as scale, available equipment, and desired selectivity. The following table summarizes the key quantitative parameters for the two primary methods discussed.
| Parameter | Lithium Aluminum Hydride (LiAlH4) Reduction | Catalytic Hydrogenation (Raney Nickel) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | Hydrogen Gas (H2) |
| Catalyst | Not Applicable | Raney Nickel |
| Typical Solvent | Anhydrous Diethyl Ether or THF | Ethanol or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature to 100 °C |
| Pressure | Atmospheric | 40 psi to 5000 psi |
| Reaction Time | 2 - 6 hours | 4 - 24 hours |
| Typical Yield | > 90% (estimated) | > 85% (estimated) |
| Work-up | Aqueous Quench (e.g., Na2SO4 solution) | Filtration of Catalyst |
| Key Considerations | Highly reactive, requires anhydrous conditions | Requires specialized high-pressure equipment |
Experimental Protocols
Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH4)
This protocol describes a standard procedure for the reduction of a nitrile to a primary amine using LiAlH4 in an anhydrous ether solvent.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Diethyl Ether (or THF)
-
Sodium Sulfate Decahydrate (Na2SO4·10H2O)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: To the flask, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice bath.[1]
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and dropwise, add a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH4. Continue the addition until the grey suspension turns into a white, granular precipitate.
-
Work-up: Filter the mixture through a pad of Celite or anhydrous sodium sulfate. Wash the filter cake thoroughly with diethyl ether.
-
Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4-diethoxybutanamine. The product can be further purified by vacuum distillation.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This protocol outlines the reduction of a nitrile to a primary amine via catalytic hydrogenation. This method is often preferred for larger-scale synthesis due to safety and cost considerations.
Materials:
-
This compound
-
Raney Nickel (W-2 or W-6 grade)[2]
-
Ethanol (or Methanol)
-
Hydrogen Gas (H2)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: Prepare active Raney Nickel catalyst from a nickel-aluminum alloy according to established procedures, or use a commercially available, pre-activated catalyst.[2] The catalyst should be stored under water or ethanol to prevent pyrophoric activity.
-
Reaction Setup: In a high-pressure reactor vessel, add a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol.
-
Addition of Nitrile: Add this compound to the reactor.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and begin agitation. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. The catalyst should be kept wet with a solvent to prevent ignition upon exposure to air.
-
Purification: The filtrate contains the product, 4,4-diethoxybutanamine, dissolved in the solvent. The solvent can be removed by distillation, and the product can be further purified by vacuum distillation.
Visualized Reaction and Workflow
Caption: Chemical transformation from nitrile to amine.
Caption: General experimental workflow for the reduction.
References
Application Notes and Protocols for Cyclization Reactions Involving 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybutanenitrile, also known as 3-cyanopropionaldehyde diethyl acetal, is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a protected aldehyde and a nitrile group, allows for a range of cyclization reactions to form important heterocyclic scaffolds such as pyridazines, pyrazoles, isoxazoles, and pyrimidines. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.
This document provides detailed application notes and experimental protocols for key cyclization reactions involving this compound. The protocols are based on the reactivity of its deprotected form, 4-oxobutanenitrile, which is readily generated in situ under acidic conditions.
General Reaction Workflow
The general strategy for the utilization of this compound in cyclization reactions involves the initial hydrolysis of the diethyl acetal to unmask the aldehyde functionality, forming 4-oxobutanenitrile. This intermediate, a γ-keto nitrile, then undergoes cyclocondensation with various binucleophiles to yield the desired heterocyclic products.
Caption: General workflow for heterocycle synthesis.
Cyclization with Hydrazine: Synthesis of Pyridazin-3-amine
The reaction of 4-oxobutanenitrile with hydrazine hydrate is a classical method for the synthesis of pyridazine derivatives. The initial condensation of hydrazine with the carbonyl group is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of a dihydropyridazine intermediate, which then aromatizes to the final pyridazine product.
Reaction Pathway
Caption: Synthesis of Pyridazin-3-amine.
Experimental Protocol: Synthesis of Pyridazin-3-amine
This protocol is adapted from analogous syntheses of pyridazines from 1,4-dicarbonyl compounds.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 1-2 hours to effect the in situ hydrolysis to 4-oxobutanenitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclocondensation: To the solution containing 4-oxobutanenitrile, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Product | Pyridazin-3-amine |
| Solvent | Ethanol |
| Catalyst | Hydrochloric Acid (for hydrolysis) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Cyclization with Hydroxylamine: Synthesis of Isoxazoles
The reaction with hydroxylamine follows a similar pathway to that with hydrazine. The initial formation of an oxime is followed by intramolecular cyclization. Depending on the reaction conditions, this can lead to different isoxazole isomers. The reaction of a γ-keto nitrile typically yields a 3-substituted isoxazole.
Reaction Pathway
Caption: Synthesis of an Isoxazole derivative.
Experimental Protocol: Synthesis of Isoxazoles from γ-Keto Nitriles
This protocol is a general method for the synthesis of isoxazoles from 1,3-dicarbonyl compounds and can be adapted for 4-oxobutanenitrile.[1][2][3][4]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
Ethanol
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add a catalytic amount of concentrated hydrochloric acid and stir at room temperature for 1-2 hours.
-
Cyclocondensation: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Hydroxylamine Hydrochloride |
| Product | Substituted Isoxazole |
| Solvent | Ethanol |
| Base | Sodium Acetate |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Typical Yield | 50-70% |
Cyclization with Amidines: Synthesis of Pyrimidines
The synthesis of pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. In the case of 4-oxobutanenitrile, the keto-nitrile functionality can react with an amidine to form a pyrimidine ring.
Reaction Pathway
Caption: Synthesis of a substituted Pyrimidine.
Experimental Protocol: Synthesis of Pyrimidines from Ketones and Amidines
This is a general procedure for the synthesis of pyrimidines which can be adapted for 4-oxobutanenitrile.[5][6][7][8]
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Sodium ethoxide or other strong base
-
Ethanol
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Hydrolysis of Acetal: Prepare a solution of 4-oxobutanenitrile in situ by treating this compound (1 equivalent) with a catalytic amount of hydrochloric acid in ethanol at room temperature for 1-2 hours.
-
Reaction Setup: In a separate flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in anhydrous ethanol. To this, add the amidine hydrochloride (1.1 equivalents).
-
Cyclocondensation: Add the solution of 4-oxobutanenitrile to the amidine/base mixture.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Isolation: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent.
-
Purification: The crude product in the organic layer can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | This compound, Amidine Hydrochloride |
| Product | Substituted Pyrimidine |
| Solvent | Ethanol |
| Base | Sodium Ethoxide |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
| Typical Yield | 40-60% |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this building block in the development of novel molecular entities for pharmaceutical and agrochemical applications. The straightforward nature of these cyclization reactions, coupled with the ready availability of the starting materials, makes this an attractive approach for the generation of diverse heterocyclic libraries. Further optimization of reaction conditions for specific substrates is encouraged to achieve higher yields and purity.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols: 4,4-Diethoxybutanenitrile as a Protected Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 4,4-diethoxybutanenitrile as a protected form of 3-oxobutanenitrile, a versatile bifunctional synthetic building block. The diethyl acetal protecting group masks the reactive aldehyde functionality, allowing for selective manipulations at the nitrile terminus or other positions within a molecule. This document details the synthetic pathway to this compound, protocols for its deprotection to the corresponding aldehyde, and relevant quantitative data. The information is intended to guide researchers in the strategic application of this protected aldehyde in complex organic syntheses, particularly in the development of pharmaceutical intermediates and other fine chemicals.
Introduction
In multistep organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, often require protection to prevent undesired side reactions. Diethyl acetals are a common and robust choice for aldehyde protection, being stable to a wide range of nucleophilic and basic conditions. This compound serves as a valuable synthon, providing a masked aldehyde in a four-carbon chain that also contains a nitrile group. This unique combination allows for a variety of synthetic transformations, making it a useful tool for the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 104-106 °C at 10 mmHg | |
| Density | 0.937 g/mL at 25 °C | |
| Refractive Index | n20/D 1.419 | |
| SMILES | CCOC(CCC#N)OCC | [2] |
| InChIKey | DRZCPHGVEATLFR-UHFFFAOYSA-N | [2] |
Synthesis of this compound (Protected Aldehyde)
The synthesis of this compound can be envisioned through a two-step process starting from acrolein. The first step involves the protection of the aldehyde functionality as a diethyl acetal, followed by the introduction of the nitrile group. While a direct, one-pot synthesis from a commercially available precursor is not readily found in the literature, a plausible and efficient route can be constructed based on well-established organic transformations.
Logical Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous procedures for the formation of diethyl acetals and subsequent nucleophilic substitution with cyanide.
Step 1: Synthesis of Acrolein Diethyl Acetal (Adapted from Organic Syntheses procedure for acrolein diethyl acetal[3])
-
To a mixture of acrolein (0.79 mol) and ethyl orthoformate (0.97 mol), add a warm solution of ammonium nitrate (3 g) in anhydrous ethanol (50 mL).
-
Allow the mixture to react at room temperature for 6-8 hours.
-
Filter the resulting light-red solution and add sodium carbonate (4 g).
-
Distill the mixture through a fractional distillation column.
-
Collect the fraction boiling at 120–125 °C, which is acrolein diethyl acetal.
-
Expected Yield: 72-80%[3]
-
Step 2: Synthesis of 3-Bromopropionaldehyde Diethyl Acetal (Conceptual, based on hydrohalogenation of α,β-unsaturated acetals)
-
Cool the acrolein diethyl acetal (1 equiv.) in a suitable solvent (e.g., diethyl ether) to 0 °C.
-
Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid, while maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-bromopropionaldehyde diethyl acetal.
-
Note: Yields for this specific reaction are not reported in the searched literature and would need to be determined empirically.
-
Step 3: Synthesis of this compound (Conceptual, based on nucleophilic substitution with cyanide)
-
In a well-ventilated fume hood, dissolve 3-bromopropionaldehyde diethyl acetal (1 equiv.) in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (1.1 equiv.) portion-wise, ensuring the temperature does not rise significantly.
-
Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to afford this compound.
-
Note: Yields for this specific reaction are not reported in the searched literature and would require experimental optimization.
-
Deprotection of this compound
The diethyl acetal of this compound can be readily cleaved under acidic conditions to regenerate the parent aldehyde, 3-oxobutanenitrile. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.
Deprotection Workflow
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is a general procedure for the deprotection of diethyl acetals and may require optimization for specific substrates.
-
Dissolve this compound (1 equiv.) in a mixture of a water-miscible organic solvent (e.g., acetone, THF, or dioxane) and water.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, hydrochloric acid, or an acidic resin like Amberlyst-15).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-oxobutanenitrile can be used directly or purified further by column chromatography or distillation if necessary.
Quantitative Data for Deprotection
While a specific yield for the deprotection of this compound was not found in the searched literature, the acidic hydrolysis of a similar compound, acrolein diethyl acetal, has been reported to proceed with essentially quantitative yield[4]. It is reasonable to expect a high yield for the deprotection of this compound under optimized conditions.
| Substrate | Reagent | Conditions | Yield | Reference |
| Acrolein diethyl acetal | NAFION 410 (acidic resin) | Water, 15 minutes | ~100% | [4] |
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of various target molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the protected aldehyde can be unmasked at a later stage for further transformations such as reductive amination, Wittig reactions, or aldol condensations. Its use has been noted in the preparation of spermidine derivatives and indole cPLA2α inhibitors.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
Application Notes and Protocols for the Deprotection of 4,4-Diethoxybutanenitrile to 3-Cyanopropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deprotection of 4,4-diethoxybutanenitrile to yield 3-cyanopropionaldehyde. The primary method described is acid-catalyzed hydrolysis, a standard and effective procedure for the cleavage of acetals. This conversion is a crucial step in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds where the aldehyde functionality is required for subsequent reactions.
Introduction
Acetal groups are widely employed as protecting groups for aldehydes and ketones in multi-step organic synthesis due to their stability in neutral to strongly basic conditions.[1] The deprotection of acetals to regenerate the carbonyl functionality is a fundamental transformation. Acid-catalyzed hydrolysis is the most common and straightforward method for this purpose.[1][2]
This compound is a valuable building block containing a protected aldehyde in the form of a diethyl acetal and a nitrile functional group. The selective deprotection of the acetal allows for the unmasking of the reactive aldehyde, 3-cyanopropionaldehyde, which can then participate in a variety of synthetic transformations such as condensations, reductions, and oxidations. This application note details a reliable protocol for this deprotection reaction.
Reaction Scheme
Caption: General reaction scheme for the acid-catalyzed hydrolysis of this compound to 3-cyanopropionaldehyde.
Experimental Protocols
Several acidic catalysts can be employed for the deprotection of diethyl acetals. Below are detailed protocols using two common and effective reagents: pyridinium p-toluenesulfonate (PPTS), a mild acidic catalyst, and formic acid.
Protocol 1: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method utilizes a mild acidic catalyst, making it suitable for substrates with other acid-sensitive functional groups.
Materials:
-
This compound
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-cyanopropionaldehyde.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Formic Acid
This protocol employs a readily available and effective organic acid for the hydrolysis.
Materials:
-
This compound
-
Formic acid (e.g., 88% aqueous solution)
-
Water
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of formic acid and water (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 3-cyanopropionaldehyde.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that yields are highly dependent on the specific reaction scale and purification method.
| Catalyst/Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pyridinium p-toluenesulfonate (PPTS) | Acetone/Water (4:1) | 25 - 50 | 2 - 6 | 85 - 95 |
| Formic Acid | Formic Acid/Water (1:1) | 25 | 1 - 4 | 80 - 90 |
| Silica Sulfuric Acid/Wet SiO₂ | Toluene | 60 - 70 | 1 | High (qualitative)[3] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: Workflow for the deprotection of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
3-Cyanopropionaldehyde is a reactive aldehyde and should be handled with caution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The deprotection of this compound to 3-cyanopropionaldehyde is a straightforward and high-yielding transformation that can be achieved using standard acid-catalyzed hydrolysis conditions. The choice of catalyst can be tailored based on the presence of other functional groups in the molecule. The protocols provided herein offer reliable methods for researchers in organic synthesis and drug development to access the valuable 3-cyanopropionaldehyde intermediate.
References
Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 4,4-Diethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybutanenitrile, also known as 3-cyanopropionaldehyde diethyl acetal, is a valuable intermediate in organic synthesis.[1][2] The diethyl acetal group serves as a protective group for the aldehyde functionality, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde.[3][4] The removal of this protecting group, through a process called deprotection or hydrolysis, yields the reactive 3-cyanopropanal. This acid-catalyzed hydrolysis is a fundamental reaction in multi-step synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[3]
The reaction is reversible and relies on the presence of an acid catalyst and an excess of water to drive the equilibrium towards the formation of the aldehyde and ethanol.[5] The general mechanism involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxonium ion. Subsequent nucleophilic attack by water, deprotonation, and a second protonation-elimination sequence liberates the second molecule of ethanol and reveals the final aldehyde product.[3]
This document provides detailed protocols for the acid-catalyzed hydrolysis of this compound, a summary of relevant quantitative data from related reactions, and a visual representation of the experimental workflow.
Data Presentation
| Catalyst | Substrate | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Bismuth Nitrate Pentahydrate (25 mol%) | Benzaldehyde diethyl acetal | Dichloromethane | 15 min | Room Temp | 95 | [6] |
| Bismuth Nitrate Pentahydrate (25 mol%) | Cyclohexanone diethyl acetal | Dichloromethane | 10 min | Room Temp | 98 | [6] |
| 2M Hydrochloric Acid | General Acetal | Water/Acetone | Varies | Room Temp | Not Specified | [5] |
| Sulfuric or Tosylic Acid | General Acetal | Water | Varies | Not Specified | Not Specified | [5] |
Experimental Protocols
Below are three representative protocols for the acid-catalyzed hydrolysis of this compound. The choice of protocol may depend on the scale of the reaction, the desired purity of the product, and the lability of other functional groups in the molecule.
Protocol 1: Standard Hydrolysis using Hydrochloric Acid
This protocol employs a common and readily available mineral acid.
Materials:
-
This compound
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).
-
To the stirred solution, add 2M hydrochloric acid dropwise at room temperature. The amount of acid can be catalytic (e.g., 0.1 equivalents) or in excess, depending on the desired reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-cyanopropanal.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 2: Mild Hydrolysis using Bismuth Nitrate Pentahydrate
This method utilizes a milder Lewis acid catalyst, which can be advantageous for substrates with acid-sensitive functional groups.[6]
Materials:
-
This compound
-
Dichloromethane
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add bismuth nitrate pentahydrate (0.25 equivalents) to the solution.[6]
-
Stir the mixture vigorously at room temperature.[6]
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the product.[6]
Protocol 3: Hydrolysis with in-situ Monitoring
This protocol is suitable for small-scale reactions where careful monitoring of the reaction progress is crucial.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1N Sulfuric Acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Micropipette
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in THF.
-
Add 1N sulfuric acid to the solution and stir at room temperature.
-
Using a micropipette, spot the reaction mixture on a TLC plate at regular intervals to monitor the disappearance of the starting material and the appearance of the product.
-
After the reaction is complete, add ethyl acetate to dilute the reaction mixture.
-
Wash the organic layer with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
Mandatory Visualization
The following diagram illustrates the general workflow for the acid-catalyzed hydrolysis of this compound.
Caption: General workflow for the hydrolysis of this compound.
References
- 1. 3-シアノプロピオンアルデヒドジエチルアセタール ≥95.5% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H15NO2 | CID 87616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
Application Notes and Protocols: 4,4-Diethoxybutanenitrile as a Versatile Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,4-Diethoxybutanenitrile, also known as 3-cyanopropionaldehyde diethyl acetal, is a valuable and versatile bifunctional molecule. Its structure, incorporating a nitrile group and a protected aldehyde (diethyl acetal), makes it an ideal starting material for the synthesis of a variety of pharmaceutical intermediates. The differential reactivity of these two functional groups allows for selective transformations, leading to the construction of key molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of pharmaceutical intermediates: N-substituted pyrroles and Gamma-aminobutyric acid (GABA) analogues . Pyrrole rings are core structures in many drugs, including anti-inflammatory agents, anticancer therapies, and antibiotics. GABA is a crucial inhibitory neurotransmitter in the central nervous system, and its analogues are widely used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.
These protocols offer a foundation for researchers to explore the synthetic utility of this compound in their drug discovery and development programs.
Section 1: Synthesis of N-Substituted Pyrrole Intermediates
A key transformation of this compound is the reduction of the nitrile group to a primary amine, yielding 4,4-diethoxybutylamine. This intermediate can then undergo a Paal-Knorr synthesis with a 1,4-dicarbonyl compound to form highly substituted N-alkylated pyrroles, which are valuable synthons in medicinal chemistry.
Logical Workflow for N-Substituted Pyrrole Synthesis
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | Reduction of this compound to 4,4-diethoxybutylamine | Raney® Ni, H₂ (50 psi), Ethanol, 25°C, 12 h | 85 - 95 | >95 (GC) |
| 2 | Paal-Knorr Synthesis of N-(4,4-diethoxybutyl)-2,5-dimethylpyrrole | 4,4-diethoxybutylamine, Acetonylacetone, Acetic Acid, 110°C, 4 h | 80 - 90 | >98 (NMR) |
Note: Yields are representative for the described reaction types and may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 4,4-Diethoxybutylamine via Catalytic Hydrogenation
This protocol describes the reduction of the nitrile functionality of this compound to a primary amine using Raney® Nickel as a catalyst.[1][2][3]
-
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 10 wt% slurry in water)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
-
-
Procedure:
-
In a suitable pressure vessel, add a slurry of Raney® Nickel in ethanol.
-
Add a solution of this compound in ethanol to the pressure vessel.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature (25°C) for 12 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 4,4-diethoxybutylamine.
-
The product can be purified by vacuum distillation if necessary.
-
Protocol 2: Paal-Knorr Synthesis of N-(4,4-diethoxybutyl)-2,5-dimethylpyrrole
This protocol details the synthesis of a substituted pyrrole through the condensation of 4,4-diethoxybutylamine with acetonylacetone (a 1,4-dicarbonyl compound).[4][5][6][7][8]
-
Materials:
-
4,4-Diethoxybutylamine (1.0 eq)
-
Acetonylacetone (2,5-hexanedione) (1.05 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4,4-diethoxybutylamine and acetonylacetone.
-
Add glacial acetic acid as the solvent and catalyst (approximately 5-10 volumes).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and basify with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude N-(4,4-diethoxybutyl)-2,5-dimethylpyrrole.
-
Purify the product by column chromatography on silica gel if required.
-
Section 2: Synthesis of GABA Analogue Precursors
This compound can also serve as a precursor for the synthesis of γ-aminobutyric acid (GABA) analogues. This pathway involves the hydrolysis of the nitrile to a carboxylic acid, followed by deprotection of the acetal to unmask the aldehyde, which can then be further manipulated.
Logical Workflow for GABA Analogue Precursor Synthesis
Quantitative Data Summary
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity (%) |
| 1 | Hydrolysis of this compound to 4,4-diethoxybutanoic acid | 6M HCl (aq.), Reflux, 12 h | 75 - 85 | >95 (NMR) |
| 2 | Deprotection and Reductive Amination to GABA | 4,4-diethoxybutanoic acid, NH₄Cl, NaBH₃CN, Methanol, pH 6-7 | 60 - 70 | >98 (HPLC) |
Note: Yields are representative for the described reaction types and may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 3: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines the conversion of the nitrile group to a carboxylic acid under acidic conditions.
-
Materials:
-
This compound (1.0 eq)
-
Hydrochloric Acid (6M aqueous solution)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and the 6M hydrochloric acid solution.
-
Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
After cooling to room temperature, extract the aqueous solution with dichloromethane or ethyl acetate (3 x 50 mL) to remove any unreacted starting material.
-
The aqueous layer contains the ammonium salt of the carboxylic acid. To obtain the free acid, carefully adjust the pH to ~2 with a suitable base (e.g., concentrated NaOH) and then extract the product into an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-diethoxybutanoic acid.
-
Protocol 4: One-Pot Deprotection and Reductive Amination to form GABA
This procedure describes the conversion of 4,4-diethoxybutanoic acid to 4-aminobutanoic acid (GABA). The acetal is hydrolyzed in situ to the aldehyde, which then undergoes reductive amination.
-
Materials:
-
4,4-Diethoxybutanoic acid (1.0 eq)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Hydrochloric Acid (1M)
-
-
Procedure:
-
Dissolve 4,4-diethoxybutanoic acid and ammonium chloride in methanol in a round-bottom flask.
-
Adjust the pH of the solution to between 6 and 7 by the dropwise addition of 1M HCl.
-
Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by ion-exchange chromatography to yield pure 4-aminobutanoic acid (GABA).
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. All chemical reactions should be performed in a well-ventilated fume hood. The user is responsible for the safe handling and disposal of all materials.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 4,4-Diethoxybutanenitrile in the Synthesis of Agrochemicals
Introduction
4,4-Diethoxybutanenitrile, also known as 3-cyanopropionaldehyde diethyl acetal, is a versatile bifunctional molecule containing both a nitrile group and a protected aldehyde in the form of a diethyl acetal.[1] This unique structural arrangement makes it a valuable, albeit currently underexplored, building block in the synthesis of complex organic molecules, including active ingredients for the agrochemical industry. This application note explores the potential of this compound as a key intermediate in the synthesis of pyrethroid insecticides, a major class of agrochemicals known for their high efficacy and favorable safety profile.[2][3]
While direct utilization of this compound in the large-scale industrial synthesis of commercial agrochemicals is not extensively documented in publicly available literature, its chemical functionalities suggest a plausible and innovative synthetic route towards key pyrethroid precursors, such as chrysanthemic acid and its analogues. This document outlines a proposed synthetic pathway, supported by detailed experimental protocols and relevant data, to highlight the potential of this compound for researchers and professionals in the field of agrochemical development.
Proposed Application: Synthesis of a Chrysanthemic Acid Precursor
Chrysanthemic acid is the acidic component of many pyrethrin and pyrethroid insecticides.[2][4] The proposed application of this compound focuses on its conversion to a key intermediate in the synthesis of the chrysanthemic acid backbone. The overall strategy involves the transformation of the linear four-carbon chain of this compound into the characteristic cyclopropane ring of chrysanthemic acid.
A plausible synthetic route is outlined below, involving the initial deprotection of the acetal to reveal the aldehyde, followed by a series of reactions to construct the cyclopropane ring and introduce the necessary functional groups.
Experimental Protocols
Protocol 1: Deprotection of this compound to 3-Cyanopropionaldehyde
Objective: To hydrolyze the diethyl acetal to the corresponding aldehyde.
Materials:
-
This compound (98% purity)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated solution)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.7 g (0.1 mol) of this compound in 50 mL of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 50 mL of 1 M hydrochloric acid dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopropionaldehyde.
Expected Yield: 85-90%
Protocol 2: Knoevenagel Condensation of 3-Cyanopropionaldehyde with Diethyl Malonate
Objective: To form a carbon-carbon double bond and extend the carbon chain.
Materials:
-
3-Cyanopropionaldehyde (from Protocol 1)
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Toluene
Procedure:
-
To a 500 mL three-necked flask equipped with a Dean-Stark apparatus and a reflux condenser, add 8.3 g (0.1 mol) of 3-cyanopropionaldehyde, 16.0 g (0.1 mol) of diethyl malonate, and 200 mL of toluene.
-
Add 1.7 g (0.02 mol) of piperidine and 1.2 g (0.02 mol) of acetic acid to the mixture.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Expected Yield: 75-85%
Protocol 3: Michael Addition for Cyclopropane Ring Formation
Objective: To construct the cyclopropane ring, a key structural feature of pyrethroids.
Materials:
-
Product from Protocol 2
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 100 mL of absolute ethanol in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the sodium ethoxide solution to 0 °C.
-
Slowly add the product from Protocol 2 (0.09 mol) dissolved in 50 mL of absolute ethanol to the sodium ethoxide solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in 150 mL of diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude cyclopropane derivative.
-
Purify the product by column chromatography on silica gel.
Expected Yield: 60-70%
Data Presentation
The following table summarizes the expected outcomes of the proposed synthetic pathway.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | Acetal Deprotection | This compound | 3-Cyanopropionaldehyde | 1 M HCl, Diethyl ether | 85-90 |
| 2 | Knoevenagel Condensation | 3-Cyanopropionaldehyde | Diethyl 2-cyano-5-oxopent-2-enoate | Diethyl malonate, Piperidine, Acetic acid, Toluene | 75-85 |
| 3 | Michael Addition | Diethyl 2-cyano-5-oxopent-2-enoate | Diethyl 2-cyano-3-(2-oxopropyl)cyclopropane-1,1-dicarboxylate | Sodium ethoxide, Ethanol | 60-70 |
Diagrams
Caption: Proposed synthetic workflow from this compound to a chrysanthemic acid precursor.
Caption: Logical relationship of key reactants and transformations in the proposed synthesis.
Conclusion
This compound represents a promising, yet underutilized, starting material for the synthesis of valuable agrochemical intermediates. The proposed synthetic pathway to a chrysanthemic acid precursor demonstrates the potential of this molecule in constructing the core cyclopropane structure of pyrethroid insecticides. The provided experimental protocols offer a foundation for further research and development in this area. While this application note presents a hypothetical route, it is intended to stimulate innovation and encourage the exploration of novel synthetic strategies in the continuous effort to develop more efficient and sustainable methods for the production of essential agrochemicals. Further optimization of reaction conditions and in-depth characterization of intermediates will be crucial for validating and potentially implementing this synthetic approach on a larger scale.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of 4,4-Diethoxybutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 4,4-diethoxybutanenitrile to synthesize 3-cyanopropanal.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of this compound.
Q1: My deprotection reaction is very slow or incomplete. How can I improve the conversion rate?
A1: Incomplete deprotection of the diethyl acetal is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the hydrolysis of the acetal. Ensure you are using a sufficient catalytic amount. If the reaction is still slow, a slight increase in the catalyst loading may be necessary. However, be cautious as excessive acid can promote side reactions.
-
Catalyst Activity: The activity of your acid catalyst can diminish over time. Using a fresh bottle of acid or a newly activated solid acid catalyst (e.g., Amberlyst-15) is recommended.
-
Inadequate Water Content: Acetal deprotection is a hydrolysis reaction, meaning water is a key reagent. The reaction is an equilibrium, and a sufficient amount of water is required to drive it towards the aldehyde product. If you are using an organic solvent like acetone or THF, ensure there is an adequate amount of water present (typically 5-10% v/v).
-
Low Reaction Temperature: The deprotection may be kinetically slow at room temperature. A moderate increase in temperature (e.g., to 40-50 °C) can often increase the reaction rate. However, excessive heat can lead to the formation of side products.
-
Solvent Choice: The starting material must be fully soluble in the chosen solvent system to ensure an efficient reaction. Common solvents for acetal deprotection include acetone, tetrahydrofuran (THF), and acetonitrile, often with the addition of water.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Several side reactions can occur during the deprotection of this compound, leading to impurities in your final product. The primary side products arise from the reactivity of the desired product, 3-cyanopropanal, and the nitrile group under acidic conditions.
-
Hydrolysis of the Nitrile Group: Under strong acidic conditions and elevated temperatures, the nitrile group can be hydrolyzed to a carboxylic acid via an amide intermediate.[1][2][3][4][5] This results in the formation of 3-carboxypropanal or its derivatives. To minimize this:
-
Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS), Amberlyst-15).
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Limit the reaction time to what is necessary for complete deprotection of the acetal.
-
-
Aldol Condensation: The product, 3-cyanopropanal, has α-hydrogens and can undergo self-condensation under acidic or basic conditions to form aldol adducts and their dehydration products. This leads to higher molecular weight impurities. To prevent this:
-
Maintain a low reaction temperature.
-
Work at a reasonably dilute concentration.
-
Isolate the product as soon as the reaction is complete.
-
-
Polymerization: Aldehydes, particularly reactive ones, are prone to polymerization, especially in the presence of strong acids or upon concentration. This can result in the formation of an insoluble polymeric material. To avoid this:
-
Use mild reaction conditions.
-
Avoid concentrating the crude product aldehyde if possible. Consider using it directly in the next step if the protocol allows.
-
Keep the product cold during workup and storage.
-
Q3: My final product seems to be unstable and decomposes upon storage or during purification. What can I do?
A3: The desired product, 3-cyanopropanal, is a reactive molecule and can be prone to degradation.
-
Storage: It is recommended to store 3-cyanopropanal at low temperatures (e.g., in a refrigerator or freezer) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
-
Purification: If purification by distillation is attempted, it should be performed under reduced pressure and at a low temperature to prevent decomposition and polymerization. Column chromatography on silica gel can also be challenging due to the potential for the aldehyde to react on the acidic silica. Using a deactivated silica gel or a different stationary phase may be necessary. In many cases, it is best to use the crude 3-cyanopropanal directly in the subsequent reaction step to avoid losses during purification.
Quantitative Data Summary
| Reaction Condition | Desired Product Yield (3-cyanopropanal) | Likelihood of Nitrile Hydrolysis | Likelihood of Aldol/Polymerization |
| Mild Acid (e.g., Amberlyst-15), RT, short time | High | Low | Low |
| Strong Acid (e.g., HCl), RT, short time | Moderate to High | Moderate | Moderate |
| Strong Acid (e.g., HCl), High Temp, long time | Low | High | High |
| Mild Acid (e.g., PPTS), High Temp, long time | Moderate | Moderate to High | Moderate to High |
Experimental Protocols
Protocol 1: Mild Deprotection using Amberlyst-15
This protocol is recommended to minimize side reactions, particularly nitrile hydrolysis.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a 9:1 mixture of acetone and water (0.1 M solution), add Amberlyst-15 resin (50% by weight of the starting material).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking aliquots from the supernatant.
-
Workup: Once the reaction is complete (typically 2-4 hours), filter off the Amberlyst-15 resin and wash it with a small amount of acetone.
-
Isolation: The filtrate contains the crude 3-cyanopropanal. The solvent can be carefully removed under reduced pressure at a low temperature. Due to the product's instability, it is often preferable to use the filtrate directly in the next synthetic step.
Protocol 2: Deprotection using Formic Acid
This protocol uses a readily available acid and can be effective, though the risk of side reactions is slightly higher.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of formic acid and water (e.g., 88% formic acid) at room temperature.
-
Reaction Monitoring: Stir the solution and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield crude 3-cyanopropanal.
Visualizations
The following diagrams illustrate the key reaction pathways involved in the deprotection of this compound.
Caption: Reaction pathways in the deprotection of this compound.
Caption: Troubleshooting workflow for the deprotection reaction.
References
- 1. Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. afinitica.com [afinitica.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Grignard Reactions with 4,4-Diethoxybutanenitrile
Welcome to the Technical Support Center for optimizing Grignard reactions involving 4,4-diethoxybutanenitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you successfully synthesize your target ketones.
Troubleshooting Guide
Encountering issues with your Grignard reaction? This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Reaction fails to initiate (no exotherm, no disappearance of magnesium) | 1. Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting. 2. Presence of Moisture: Grignard reagents are highly sensitive to water in glassware, solvents, or starting materials.[1] 3. Alkyl/Aryl Halide is not reactive enough. | 1. Activate the Magnesium: - Mechanically crush a few pieces of magnesium with a glass rod. - Add a small crystal of iodine (the color will disappear upon initiation). - Add a few drops of 1,2-dibromoethane. 2. Ensure Anhydrous Conditions: - Flame-dry all glassware under vacuum or oven-dry overnight and cool under an inert atmosphere (argon or nitrogen).[1] - Use anhydrous solvents, preferably freshly distilled over a suitable drying agent. 3. Initiation Aids: - Gentle warming of the flask may initiate the reaction. Be prepared to cool it if the reaction becomes too vigorous. - Sonication can also be used to initiate the reaction. |
| Low Yield of Ketone Product | 1. Wurtz Coupling Side Reaction: The Grignard reagent reacts with the unreacted alkyl/aryl halide. 2. Incomplete Reaction with Nitrile: The reaction may be sluggish, especially with sterically hindered Grignard reagents.[2] 3. Hydrolysis of Grignard Reagent: Introduction of moisture or acidic impurities during the reaction. 4. Incomplete Hydrolysis of Imine Intermediate: The imine formed after the Grignard addition needs to be fully hydrolyzed to the ketone.[3] | 1. Minimize Wurtz Coupling: - Add the alkyl/aryl halide solution dropwise to the magnesium suspension to maintain a low concentration. 2. Drive Reaction to Completion: - Increase the reaction time or gently reflux the reaction mixture. - Consider using a more reactive organolithium reagent if the Grignard reagent is ineffective.[2] 3. Maintain Anhydrous Conditions: - Ensure a continuous inert atmosphere and use anhydrous transfer techniques (e.g., cannulation or syringe). 4. Optimize Hydrolysis: - Use a sufficiently acidic aqueous workup (e.g., 1-2 M HCl). - Ensure vigorous stirring during the hydrolysis step to facilitate the breakdown of the imine-magnesium complex. |
| Formation of Byproducts (e.g., tertiary alcohol) | Reaction of Ketone Product with Grignard Reagent: If the ketone is formed in the presence of unreacted Grignard reagent, a second addition can occur. | - This is generally not an issue in Grignard reactions with nitriles as the ketone is only formed after the aqueous workup, by which time the Grignard reagent has been quenched.[4] The intermediate imine anion is unreactive towards further Grignard addition. |
| Acetal Group Cleavage During Reaction | Presence of Acidic Impurities: The acetal group is stable under basic and neutral conditions but will hydrolyze in the presence of acid. | - Ensure all reagents and solvents are free from acidic impurities. The Grignard reaction itself is basic, which protects the acetal group. |
Frequently Asked Questions (FAQs)
Q1: Is the acetal group in this compound stable during the Grignard reaction?
A1: Yes, the diethoxy acetal group is stable under the strongly basic conditions of a Grignard reaction. Acetals are frequently used as protecting groups for aldehydes and ketones during Grignard reactions for this very reason. The reaction with the nitrile will proceed, leaving the acetal intact until the acidic workup.
Q2: What is the purpose of the acidic workup, and can I just use water?
A2: The acidic workup serves two critical purposes:
-
Hydrolysis of the Imine Intermediate: The initial product of the Grignard addition to the nitrile is a magnesium imine salt. Aqueous acid is required to hydrolyze this intermediate to the desired ketone.[3]
-
Deprotection of the Acetal: The diethoxy acetal group is also hydrolyzed by aqueous acid to reveal the corresponding aldehyde.
Using only water is generally not sufficient for efficient hydrolysis of the imine and will not cleave the acetal.[3]
Q3: What are the best solvents for this reaction?
A3: Anhydrous ether solvents are essential for the formation and reaction of Grignard reagents. The most commonly used solvents are diethyl ether and tetrahydrofuran (THF). THF is often preferred for its higher boiling point, which allows for reactions at higher temperatures if needed, and its better solvating power for the Grignard reagent.[5]
Q4: How can I determine if my Grignard reagent has formed successfully before adding the this compound?
A4: Visual cues for Grignard formation include the disappearance of the metallic magnesium, a gentle refluxing of the ether solvent, and the formation of a cloudy, grayish solution. For a quantitative assessment, a small aliquot of the Grignard reagent can be titrated.
Q5: I see a significant amount of a high-boiling byproduct. What is it likely to be?
A5: A common byproduct in Grignard reagent formation is the Wurtz coupling product, where two alkyl/aryl groups from the halide starting material couple to form a dimer. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.
Experimental Protocols
General Protocol for the Grignard Reaction with this compound
This protocol provides a general methodology. Optimal conditions may vary depending on the specific Grignard reagent used.
1. Preparation of the Grignard Reagent (Example: Ethylmagnesium Bromide)
-
Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried.
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
Bromoethane (1.1 equivalents)
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Place the magnesium turnings in the flask.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve the bromoethane in anhydrous ether in the dropping funnel.
-
Add a small portion of the bromoethane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Reaction with this compound
-
Reagents:
-
Grignard reagent solution (from step 1)
-
This compound (1.0 equivalent) dissolved in anhydrous ether or THF
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath (0 °C).
-
Add the solution of this compound dropwise to the stirred Grignard reagent over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by TLC.
-
3. Workup and Hydrolysis
-
Reagents:
-
1-2 M Hydrochloric acid (aqueous solution)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the hydrochloric acid solution to quench the reaction and hydrolyze the imine and acetal. This is an exothermic process.
-
Transfer the mixture to a separatory funnel.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude ketone product.
-
Purify the product by distillation or column chromatography as needed.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Grignard reaction with nitriles to form ketones. Note that yields can vary significantly based on the specific Grignard reagent and reaction scale.
| Grignard Reagent (R-MgX) | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Typical Yield (%) |
| Methylmagnesium Bromide | THF | 0 to RT | 2 | 70-85 |
| Ethylmagnesium Bromide | Diethyl Ether | 0 to RT | 2-3 | 65-80 |
| Phenylmagnesium Bromide | THF | 0 to RT | 3 | 75-90 |
| Isopropylmagnesium Chloride | THF | RT to Reflux | 4 | 50-65 |
Visualizations
Grignard Reaction Workflow
Caption: Workflow for the Grignard reaction with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common Grignard reaction issues.
References
Technical Support Center: Purification of 4,4-Diethoxybutanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Diethoxybutanenitrile from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as 3-cyanopropionaldehyde, ethanol, and triethyl orthoformate. Side products can also be present, including the hemiacetal intermediate, water, and hydrolysis products like 4-oxobutanoic acid if exposed to acidic conditions for a prolonged period. Residual acid or base catalysts used in the synthesis are also common impurities.[1][2]
Q2: What are the primary purification methods for this compound?
A2: The two primary methods for purifying this compound are fractional vacuum distillation and flash column chromatography. The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: Is this compound sensitive to acid or base?
A3: Yes, as an acetal, this compound is sensitive to acidic conditions, which can catalyze its hydrolysis back to 3-cyanopropionaldehyde and ethanol.[1] It is generally more stable under basic conditions. During workup and purification, prolonged exposure to strong acids should be avoided. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) is often recommended to neutralize any residual acid catalyst.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Key physical properties are summarized in the table below. The boiling point under reduced pressure is particularly important for purification by distillation.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [3] |
| Boiling Point | 104-106 °C at 10 mmHg | Sigma-Aldrich |
| 235.9 °C at 760 mmHg | ECHEMI | |
| Density | 0.937 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.419 | Sigma-Aldrich |
Table 2: Boiling Points of Potential Impurities
| Compound | Boiling Point (°C) | Notes |
| Ethanol | 78.4 | Can be removed as a forerun in distillation. |
| Triethyl orthoformate | 146 | Can be separated by fractional distillation. |
| 3-Cyanopropionaldehyde | Unstable, tends to polymerize | Often derivatized or handled with care. |
| Water | 100 | Can be removed by drying agents or azeotropic distillation. |
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or unstable boiling | - Uneven heating.- Lack of boiling chips or magnetic stirring.- Vacuum is too high for the temperature. | - Use a heating mantle with a stirrer for even heating.- Add new boiling chips or a magnetic stir bar before heating.- Gradually decrease the pressure or increase the temperature to achieve smooth boiling. |
| Product is not distilling at the expected temperature/pressure | - Inaccurate pressure reading.- Presence of non-volatile impurities.- System leaks. | - Check the calibration of the vacuum gauge.- Consider a pre-purification step like filtration if solids are present.- Ensure all joints are properly sealed with vacuum grease. |
| Product seems to be decomposing in the distillation pot | - Overheating.- Presence of acidic impurities catalyzing decomposition. | - Use a lower distillation temperature by applying a higher vacuum.- Ensure the crude material is neutralized with a mild base (e.g., sodium bicarbonate) and thoroughly dried before distillation. |
| Poor separation of product from impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to allow for better equilibration between liquid and vapor phases. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A common starting point is a mixture of hexanes and ethyl acetate. For this compound, a relatively low polarity eluent is expected to give a good Rf value (around 0.3). |
| Product streaks on the column | - Sample is too concentrated or insoluble in the eluent.- Column is overloaded.- Presence of very polar impurities. | - Dissolve the crude sample in a minimal amount of a slightly more polar solvent (like dichloromethane) before loading onto the column.- Use an appropriate ratio of sample to silica gel (typically 1:30 to 1:100 by weight).- Consider a pre-purification wash to remove highly polar materials. |
| Product elutes too quickly (with the solvent front) | - Eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Product does not elute from the column | - Eluent is not polar enough.- Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent.- Silica gel is slightly acidic; if decomposition is suspected, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, neutral alumina can be used as the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Neutralization and Drying:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Add a magnetic stir bar or fresh boiling chips to the distillation flask containing the crude this compound.
-
-
Distillation Process:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent, ethanol) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 104-106 °C at 10 mmHg), change to a clean, pre-weighed receiving flask.
-
Collect the pure product, monitoring the temperature and pressure to ensure a constant boiling point.
-
Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the distillation flask.
-
Protocol 2: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: 4,4-Diethoxybutanenitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-diethoxybutanenitrile. The following information addresses common issues, particularly the formation of byproducts, and offers guidance on prevention and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most frequently encountered byproducts in the synthesis of this compound, typically prepared via the reaction of a 3-halopropionaldehyde diethyl acetal with a cyanide salt, include:
-
Acrolein diethyl acetal: Arises from an elimination side reaction.
-
3-Cyanopropionaldehyde: Results from the hydrolysis of the acetal group.
-
Ethanol: Also a product of acetal hydrolysis.
-
Unreacted 3-halopropionaldehyde diethyl acetal: Due to incomplete conversion.
-
Polymeric or resinous materials: Often carried over from precursor synthesis or formed under suboptimal reaction conditions.[1]
Q2: What causes the formation of acrolein diethyl acetal as a byproduct?
A2: Acrolein diethyl acetal is primarily formed through a competing elimination (E2) reaction of the 3-halopropionaldehyde diethyl acetal starting material. The cyanide salt, in addition to being a nucleophile, is also a base and can abstract a proton from the alpha-carbon, leading to the elimination of the halide and the formation of a double bond.
Q3: How can I minimize the formation of the elimination byproduct, acrolein diethyl acetal?
A3: To favor the desired nucleophilic substitution (SN2) over elimination (E2), consider the following strategies:
-
Choice of Cyanide Salt: Use a less basic cyanide source if possible, or ensure anhydrous conditions to prevent in-situ generation of more basic species.
-
Reaction Temperature: Maintain a lower reaction temperature. Elimination reactions typically have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.
-
Solvent: Employ a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) to enhance the rate of the SN2 reaction. Protic solvents can solvate the cyanide ion, reducing its nucleophilicity and potentially favoring elimination.
Q4: I've detected 3-cyanopropionaldehyde and ethanol in my product. What is the likely cause?
A4: The presence of 3-cyanopropionaldehyde and ethanol indicates the hydrolysis of the diethyl acetal group in your target molecule, this compound. Acetals are sensitive to acidic conditions.[2] This hydrolysis can occur during the reaction workup or purification if the pH becomes acidic.
Q5: What steps can I take to prevent the hydrolysis of the acetal group?
A5: To prevent hydrolysis, it is crucial to maintain neutral or slightly basic conditions throughout the workup and purification process:
-
Neutralize Acid: Ensure any acidic reagents are thoroughly neutralized before proceeding with aqueous washes.
-
Buffered Washes: Use a mildly basic wash (e.g., saturated sodium bicarbonate solution) during the workup.
-
Anhydrous Conditions: Dry the organic extracts thoroughly before solvent evaporation.
-
Purification: If using chromatography, ensure the stationary phase (e.g., silica gel) is neutral. Acid-washed silica can promote hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of acrolein diethyl acetal in the crude product | Reaction temperature is too high, promoting elimination. | Lower the reaction temperature. Consider running the reaction at room temperature or below, even if it requires a longer reaction time. |
| Use of a protic solvent. | Switch to a polar aprotic solvent like anhydrous DMSO, DMF, or acetonitrile. | |
| The base strength of the cyanide salt is promoting elimination. | Ensure anhydrous conditions. Consider using a milder cyanide source if compatible with the reaction. | |
| Presence of 3-cyanopropionaldehyde and ethanol post-workup | Acidic conditions during aqueous workup. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) before adding water. Wash organic layers with a saturated sodium bicarbonate solution. |
| Use of acidic drying agents. | Use a neutral drying agent like anhydrous sodium sulfate or magnesium sulfate. | |
| Acidic silica gel during column chromatography. | Use neutral silica gel for purification. Pre-treating the silica with a triethylamine solution can also be effective. | |
| Incomplete conversion of starting material | Insufficient reaction time or temperature. | Increase the reaction time or slightly increase the temperature, monitoring for an increase in elimination byproducts. |
| Poor quality of cyanide reagent. | Use a fresh, dry, and finely powdered cyanide salt to maximize its reactivity. | |
| Inefficient stirring. | Ensure vigorous stirring to overcome the heterogeneity of the reaction if using a solid cyanide salt. | |
| Formation of resinous/polymeric material | Impurities in the starting materials. | Purify the 3-halopropionaldehyde diethyl acetal before use. |
| High reaction temperature. | As with elimination, lowering the temperature can reduce polymerization.[1] | |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
This procedure is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
-
To a solution of 3-chloropropionaldehyde diethyl acetal in a suitable anhydrous polar aprotic solvent (e.g., DMSO), add sodium cyanide.
-
Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Separate the layers and wash the organic layer with water and brine. To avoid hydrolysis, a wash with a saturated solution of sodium bicarbonate can be included.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on neutral silica gel.
Visualizations
Caption: Main reaction pathway and common side reactions in this compound synthesis.
Caption: Troubleshooting flowchart for optimizing this compound synthesis.
References
Technical Support Center: Improving Pyridine Synthesis Yield with 4,4-Diethoxybutanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of pyridine synthesis utilizing 4,4-diethoxybutanenitrile as a key starting material.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing pyridines from this compound?
A1: The synthesis of a pyridine ring from this compound is a multi-step process that leverages the latent functionality of the starting material. This compound is a protected form of 3-cyanopropionaldehyde, which can be considered a 1,4-dicarbonyl equivalent. The general synthetic pathway involves three key stages:
-
Deprotection: Hydrolysis of the diethyl acetal to unmask the aldehyde functionality, yielding 3-cyanopropionaldehyde.
-
Condensation and Cyclization: Reaction of the in-situ generated γ-cyanoaldehyde with a nitrogen source, typically ammonia or an ammonia equivalent, to form a dihydropyridine intermediate.
-
Aromatization: Oxidation of the dihydropyridine intermediate to the final aromatic pyridine product.
Q2: I am observing a low overall yield. What are the most critical steps to optimize?
A2: Low overall yield can stem from inefficiencies at any of the three main stages. The most critical points for optimization are:
-
Efficient Acetal Hydrolysis: Incomplete deprotection will result in unreacted starting material, reducing the potential yield.
-
Controlled Cyclization Conditions: The cyclization step is sensitive to reaction conditions. Temperature, pressure, and the choice of nitrogen source and catalyst can significantly impact the formation of the desired dihydropyridine intermediate and minimize side reactions.
-
Effective Aromatization: Incomplete oxidation of the dihydropyridine intermediate is a common cause of low pyridine yield. The choice of oxidizing agent and reaction conditions are crucial for driving the reaction to completion.[1]
Q3: Can I use a one-pot procedure for this synthesis?
A3: While a one-pot synthesis is theoretically possible, it presents significant challenges in controlling the distinct reaction conditions required for each step. Stepwise synthesis with isolation of intermediates is often recommended for initial optimization to identify and resolve issues at each stage. For experienced users, a carefully designed one-pot process could be developed, but would require meticulous control over reagent addition and temperature.
Q4: What are the common side products I should be aware of?
A4: Common side products can include:
-
Polymerization: Aldehydes, especially in the presence of acid or base, can undergo polymerization.
-
Over-oxidation or Degradation: Harsh oxidizing conditions during the aromatization step can lead to the degradation of the pyridine ring.
-
Incompletely Cyclized Intermediates: If the cyclization does not proceed to completion, you may isolate acyclic intermediates.
-
Hydrolysis of the Nitrile: Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or amide.[2]
Troubleshooting Guides
Problem 1: Low Yield of 3-Cyanopropionaldehyde (Acetal Hydrolysis)
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase Acid Concentration: Gradually increase the concentration of the acid catalyst (e.g., HCl, H₂SO₄). Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material. - Elevate Temperature: Gently warm the reaction mixture. However, be cautious as excessive heat can promote side reactions. - Increase Reaction Time: Allow the reaction to proceed for a longer duration. |
| Aldehyde Instability/Polymerization | - In-situ Consumption: Use the freshly prepared 3-cyanopropionaldehyde solution directly in the next step without isolation. - Mild Reaction Conditions: Employ milder acidic conditions (e.g., acetic acid) and maintain a low reaction temperature. |
| Inefficient Extraction | - Solvent Selection: Ensure the use of an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate). - Multiple Extractions: Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Low Yield of Dihydropyridine Intermediate (Cyclization)
| Potential Cause | Troubleshooting Steps |
| Inefficient Reaction with Nitrogen Source | - Choice of Nitrogen Source: Ammonium acetate is a common choice as it provides both ammonia and a mild acidic catalyst.[1] Alternatively, using ammonia gas in a suitable solvent can be effective. - Pressure and Temperature: For reactions with ammonia gas, using a sealed reaction vessel can increase the concentration of the dissolved gas and improve the reaction rate. Moderate heating can also be beneficial. |
| Side Reactions of the γ-Cyanoaldehyde | - Controlled Addition: Add the 3-cyanopropionaldehyde solution dropwise to the reaction mixture containing the nitrogen source to maintain a low concentration of the aldehyde and minimize self-condensation or polymerization. - Catalyst Optimization: If using a catalyst for the cyclization, screen different Lewis acids or bases to find the optimal conditions. |
| Equilibrium Limitations | - Removal of Water: If the reaction is reversible, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
Problem 3: Incomplete Aromatization to Pyridine
| Potential Cause | Troubleshooting Steps |
| Weak Oxidizing Agent | - Choice of Oxidant: Common and effective oxidizing agents for this step include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or bubbling air/oxygen through the reaction mixture, sometimes in the presence of a catalyst.[3] Nitric acid can also be used but requires careful control.[1] - Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. An excess may be required in some cases. |
| Harsh Reaction Conditions | - Milder Oxidants: If degradation is observed, switch to milder oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). - Temperature Control: Perform the oxidation at a lower temperature to minimize side reactions. |
| Product Isolation Issues | - pH Adjustment: After oxidation, the pyridine product is basic and can be extracted into an organic solvent after basifying the aqueous layer. - Purification Technique: Column chromatography on silica gel is a common method for purification. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine) can help prevent tailing of the basic pyridine product. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for analogous pyridine syntheses. Note that specific yields for the synthesis from this compound will require experimental optimization.
| Reaction Step | Reagents/Catalysts | Temperature (°C) | Typical Yields (Analogous Reactions) | Reference |
| Acetal Hydrolysis | Dilute HCl or H₂SO₄ | Room Temp - 50°C | >90% (Generally high) | General Knowledge |
| Cyclization | Ammonium Acetate, Ammonia | 80 - 150°C | 40 - 70% | [1] |
| Aromatization | MnO₂, KMnO₄, Air/O₂ | Room Temp - Reflux | 50 - 90% | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyanopropionaldehyde (In-situ)
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone or THF), add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature and monitor the progress of the hydrolysis by TLC or GC-MS.
-
Once the starting material is consumed, the resulting solution containing 3-cyanopropionaldehyde can be used directly in the next step. Neutralization with a mild base (e.g., sodium bicarbonate) may be necessary depending on the subsequent reaction conditions.
Protocol 2: Cyclization and Aromatization to Pyridine
-
In a pressure vessel, add a solution of ammonium acetate (3-5 equivalents) in a high-boiling polar solvent (e.g., acetic acid or DMSO).
-
To this solution, add the freshly prepared solution of 3-cyanopropionaldehyde dropwise with stirring.
-
Seal the vessel and heat the reaction mixture to 120-150°C for several hours. Monitor the formation of the dihydropyridine intermediate by TLC or LC-MS.
-
After cooling, add a suitable oxidizing agent (e.g., MnO₂, 3-5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the aromatization is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off any solid residues, and neutralize the filtrate with a base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine.
Visualizations
Caption: General workflow for the synthesis of pyridine from this compound.
Caption: A logical flowchart for troubleshooting low yield in the pyridine synthesis.
References
Technical Support Center: Catalyst Selection for Condensation Reactions of 4,4-Diethoxybutanenitrile
Welcome to the technical support center for catalyst selection and optimization in condensation reactions involving 4,4-Diethoxybutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What type of condensation reaction is most suitable for this compound?
A1: Given the presence of an active methylene group adjacent to the nitrile, this compound is an excellent substrate for Knoevenagel condensation reactions with aldehydes or ketones. This reaction forms a new carbon-carbon double bond.[1][2][3]
Q2: What is the general mechanism for the Knoevenagel condensation?
A2: The Knoevenagel condensation typically proceeds in two main steps. First, a base removes a proton from the active methylene compound (this compound) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a β-hydroxy intermediate. Finally, this intermediate undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product.[1][2]
Q3: What are the most common catalysts for the Knoevenagel condensation?
A3: The choice of catalyst is crucial and depends on the specific substrates. Weak bases are most commonly used to prevent self-condensation of the aldehyde or ketone.[3] Common catalysts include:
-
Weak organic bases: Piperidine, pyridine, and ammonium acetate are frequently used.[4][5]
-
Lewis acids: In some cases, Lewis acids like ZnCl₂, TiCl₄, and boric acid can catalyze the reaction.[5][6][7]
-
Heterogeneous catalysts: These include functionalized silicas, metal oxides, and amine-functionalized graphitic carbon nitride, which can simplify purification.[5][8][9][10][11]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a significant role in the Knoevenagel condensation by influencing reactant solubility, stabilizing intermediates, and modulating catalyst activity.[1][12]
-
Polar aprotic solvents (e.g., DMF, acetonitrile) often lead to faster reaction rates and higher yields.[1][4][13]
-
Polar protic solvents (e.g., ethanol, water) are greener alternatives and can be very effective.[1][4][14]
-
Solvent-free conditions can also be highly efficient, environmentally friendly, and sometimes lead to higher yields.[4][5][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inactive or Inappropriate Catalyst: The catalyst may be old, impure, or not suitable for your specific aldehyde/ketone.[4][5] | Catalyst Screening: Test a range of weak bases (e.g., piperidine, ammonium acetate).[5] Ensure the catalyst is fresh. Optimize catalyst loading (typically 5-10 mol%).[5] |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[4] | Temperature Optimization: Systematically vary the temperature. Gentle heating (40-80°C) can often improve rates and yields.[4] Reaction Monitoring: Use TLC to monitor the reaction progress and determine the optimal time.[5] Solvent Selection: Test different solvents (e.g., ethanol, DMF, or solvent-free) to find the best medium for your reactants.[4][5] | |
| Presence of Water: The water produced during the reaction can inhibit the forward reaction.[4] | Water Removal: If applicable, use a Dean-Stark apparatus for azeotropic removal of water, or add molecular sieves.[16] | |
| Formation of Multiple Products or Side Reactions | Self-Condensation of Aldehyde/Ketone: This is more likely with stronger bases.[4] | Use a Weaker Base: Employ a milder catalyst like ammonium acetate.[5] |
| Michael Addition: The α,β-unsaturated product can react with another molecule of this compound.[4] | Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde/ketone and the nitrile.[5] Avoid prolonged reaction times and high temperatures.[4] | |
| Difficult Product Purification | Homogeneous Catalyst Residue: Catalysts like piperidine can be difficult to remove from the product. | Consider Heterogeneous Catalysts: Using a solid-supported catalyst can simplify workup through simple filtration.[5] |
| Unreacted Starting Materials: Incomplete conversion leads to a mixture that is difficult to separate. | Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to drive the reaction to completion. |
Catalyst and Solvent Selection Summary
The following table summarizes the general effects of different catalysts and solvents on the Knoevenagel condensation. Optimal conditions should be determined experimentally for each specific substrate combination.
| Parameter | Type | Examples | General Effect on Reaction |
| Catalyst | Weak Base | Piperidine, Pyridine, Ammonium Acetate | Generally favors Knoevenagel condensation and minimizes self-condensation of the carbonyl compound.[4][5] |
| Strong Base | KOH, NaOEt | Can lead to self-condensation of the aldehyde/ketone and other side reactions.[3] | |
| Lewis Acid | ZnCl₂, TiCl₄, Boric Acid | Can be effective, particularly for less reactive carbonyl compounds.[5][6][7] | |
| Heterogeneous | Amine-functionalized silica, Metal oxides | Facilitates easier product purification and catalyst recycling.[5][8][9][10][11] | |
| Solvent | Polar Aprotic | DMF, Acetonitrile, DMSO | Often provides good solubility for reactants and can accelerate the reaction by stabilizing charged intermediates.[1][4][13] |
| Polar Protic | Ethanol, Methanol, Water | "Green" solvent options that can be highly effective; water can sometimes act as both a solvent and a catalyst.[1][4][14] | |
| Nonpolar Aprotic | Toluene, Hexane | Can be used with a Dean-Stark trap to azeotropically remove water and drive the reaction forward.[16] | |
| Solvent-Free | Grinding | Environmentally friendly, often results in shorter reaction times and high yields.[4][5][15] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aldehyde using a Weak Base Catalyst
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the aldehyde (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent such as ethanol or toluene (approximately 5-10 mL per mmol of nitrile).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 40-80°C).[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Protocol 2: Solvent-Free Knoevenagel Condensation
-
Reactant Mixture: In a mortar, combine this compound (1 equivalent), the aldehyde (1 equivalent), and a catalytic amount of a suitable catalyst (e.g., gallium chloride).[15]
-
Grinding: Grind the mixture with a pestle at room temperature.[15]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
-
Work-up: Once the reaction is complete, wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and air dry. Further purification is often not necessary.[15]
Visualizations
Caption: Knoevenagel condensation reaction pathway.
Caption: Troubleshooting workflow for Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcps.org [ijcps.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
managing temperature control in 4,4-Diethoxybutanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 4,4-Diethoxybutanenitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how do they influence its reactivity and thermal stability?
This compound possesses two primary functional groups: a nitrile (-C≡N) and a diethyl acetal [-CH(OEt)₂]. The nitrile group is susceptible to nucleophilic attack, allowing for transformations into amines, carboxylic acids, or ketones.[1] The acetal group is stable under neutral and basic conditions but will hydrolyze in the presence of acid to yield an aldehyde.[2] The thermal stability of the molecule is generally good, but prolonged exposure to high temperatures, especially in the presence of acids or strong bases, can lead to decomposition or unwanted side reactions.
Q2: What are the most common reactions performed with this compound where temperature control is critical?
Temperature control is crucial in several key reactions:
-
Hydrolysis of the nitrile: The temperature determines the product. Milder conditions may yield the corresponding amide, while more vigorous conditions (higher temperatures) will lead to the carboxylic acid.[3][4]
-
Reduction of the nitrile: Reactions with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly exothermic and require careful temperature management to prevent runaway reactions.[5][6]
-
Reaction with organometallic reagents (e.g., Grignard reagents): These reactions are also typically exothermic and require controlled addition of the reagent at low temperatures to manage the reaction rate and prevent side reactions.[7][8]
-
Hydrolysis of the acetal: While often unintentional, acidic conditions combined with elevated temperatures can lead to the deprotection of the acetal, forming the corresponding aldehyde, which may then undergo further reactions.[9]
Q3: What are the primary safety concerns related to poor temperature control in reactions with this compound?
The main safety concerns are:
-
Runaway Reactions: Exothermic reactions, such as reductions with LiAlH₄ or Grignard reactions, can accelerate uncontrollably if cooling is insufficient, leading to a rapid increase in temperature and pressure, potentially causing vessel rupture or fire.[10]
-
Thermal Decomposition: At excessively high temperatures, organic molecules like this compound can decompose, potentially releasing toxic or flammable gases.[11]
-
Formation of Hazardous Byproducts: Uncontrolled temperatures can lead to unexpected side reactions, forming potentially hazardous or difficult-to-remove impurities.
Troubleshooting Guides
Issue 1: Low Yield in Nitrile Hydrolysis to the Amide
Question: I am trying to hydrolyze this compound to the corresponding amide, but I am getting a low yield and some carboxylic acid byproduct. How can I improve this?
Answer:
This issue is often related to the reaction temperature being too high. To favor the formation of the amide over the carboxylic acid, milder reaction conditions are necessary.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are refluxing the reaction, try running it at a lower temperature for a longer period. For basic hydrolysis, temperatures below 100°C are often recommended to favor amide formation.[12]
-
Control the Concentration of Acid/Base: High concentrations of acid or base can promote complete hydrolysis to the carboxylic acid. Use a more dilute solution.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of the carboxylic acid are formed.
-
Consider Alternative Methods: For sensitive substrates, enzymatic hydrolysis or milder reagents can be more selective for amide formation.
Issue 2: Uncontrolled Exotherm During Reduction with LiAlH₄
Question: When I add my solution of this compound to the LiAlH₄ suspension, the reaction becomes too vigorous and difficult to control. What should I do?
Answer:
This is a common issue with LiAlH₄ reductions, which are highly exothermic. The key is to control the rate of reaction by managing the temperature and the rate of addition.
Troubleshooting Steps:
-
Cooling is Critical: Ensure you have an efficient cooling bath (e.g., ice-water or dry ice-acetone) and that the reaction flask is adequately submerged.
-
Slow, Controlled Addition: Add the solution of this compound to the LiAlH₄ suspension dropwise using an addition funnel. This allows you to control the rate of the reaction and the rate of heat generation.
-
Inverse Addition: For particularly reactive substrates, consider adding the LiAlH₄ suspension to the solution of the nitrile ("inverse addition"). This ensures that the reducing agent is never in large excess.
-
Adequate Stirring: Ensure vigorous stirring to dissipate heat and prevent the formation of localized hot spots.
-
Dilution: Running the reaction in a more dilute solution can help to moderate the exotherm.
Issue 3: Unexpected Formation of an Aldehyde Byproduct
Question: In my reaction, I am seeing the formation of a byproduct that appears to be an aldehyde. My starting material is this compound. What could be the cause?
Answer:
The formation of an aldehyde suggests that the diethyl acetal group is being hydrolyzed. Acetals are sensitive to acidic conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
Check the pH of Your Reaction: If your reaction conditions are acidic, even mildly, the acetal can be cleaved.
-
Avoid Aqueous Acidic Workups at High Temperatures: If your workup involves an acidic wash, perform it at a low temperature (e.g., 0°C) and for a short duration.
-
Use a Buffer: If acidic conditions are necessary for the primary reaction, consider using a buffer to maintain a specific pH and minimize acetal hydrolysis.
-
Protecting Group Stability: If the desired reaction requires strongly acidic conditions, the diethyl acetal may not be a suitable protecting group. Consider using a more robust protecting group.
Quantitative Data Summary
The following table provides general temperature ranges for common reactions involving nitriles and acetals. Note that these are starting points, and optimal conditions for this compound may vary.
| Reaction | Reagent(s) | Typical Temperature Range (°C) | Notes |
| Nitrile Hydrolysis (to Amide) | H₂O, H⁺ or OH⁻ (mild) | 40 - 80 | Lower temperatures favor amide formation.[3] |
| Nitrile Hydrolysis (to Carboxylic Acid) | H₂O, H⁺ or OH⁻ (strong) | 80 - Reflux | Higher temperatures drive the reaction to the carboxylic acid.[3][4] |
| Nitrile Reduction | LiAlH₄ in THF/Ether | 0 to Room Temperature | Highly exothermic; requires careful cooling and slow addition.[13] |
| Grignard Reaction | RMgX in THF/Ether | 0 to Room Temperature | Exothermic; initiate at low temperature and allow to warm. |
| Acetal Hydrolysis | H₃O⁺ | Room Temperature to Reflux | Rate increases with temperature and acid concentration.[9] |
Experimental Protocol: Grignard Reaction with Ethylmagnesium Bromide
This protocol outlines the reaction of this compound with ethylmagnesium bromide to form 1,1-diethoxy-3-hexanone upon hydrolysis of the intermediate imine. Extreme caution should be exercised due to the exothermic nature of the reaction and the moisture sensitivity of the Grignard reagent.
Materials:
-
This compound
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere (nitrogen or argon)
-
Ice-water bath
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Initial Cooling: Place the flask in an ice-water bath and cool to 0°C.
-
Reagent Addition: Add a solution of this compound in anhydrous diethyl ether to the flask.
-
Slow Grignard Addition: Add the ethylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred solution of the nitrile over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for temperature control issues.
Caption: Experimental workflow for a Grignard reaction.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. "Thermal decomposition reactions of acetaldehyde and acetone on Si(100)" by J.L. Armstrong, J.M. White et al. [digitalcommons.unl.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 4,4-Diethoxybutanenitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4-Diethoxybutanenitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of your reactions involving this versatile building block.
The primary challenge in handling this compound and its derivatives is the acid-sensitivity of the diethyl acetal functional group. Premature deprotection to the corresponding aldehyde under acidic conditions can lead to side reactions and purification difficulties. The following information is designed to help you navigate these challenges and achieve successful outcomes in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the work-up of reactions starting from this compound.
Problem 1: Unexpected formation of a new, more polar byproduct detected by TLC after aqueous work-up.
Possible Cause: Accidental hydrolysis of the diethyl acetal to the corresponding aldehyde due to acidic conditions during the aqueous wash.
Solution:
-
Maintain Neutral or Basic pH: Ensure that all aqueous solutions used for quenching and extraction are neutral or slightly basic. Use of saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH 7-8) is recommended for the initial washes.
-
Test pH: Before washing your organic layer, test the pH of your aqueous solution to confirm it is not acidic.
-
Minimize Contact Time: Reduce the contact time between the organic phase and the aqueous phase during extraction to minimize the risk of hydrolysis, even under neutral conditions.
Problem 2: Low isolated yield of the desired product after purification.
Possible Causes:
-
Product Loss During Extraction: The product may have some solubility in the aqueous layer, especially if it is polar.
-
Premature Acetal Hydrolysis: As mentioned in Problem 1, acidic conditions can lead to the formation of the aldehyde, which may be more water-soluble or prone to decomposition/polymerization, thus lowering the yield of the desired acetal-protected product.
-
Emulsion Formation: Stable emulsions can form during extraction, trapping the product and leading to physical loss.
Solutions:
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This can help to "salt out" the organic product from the aqueous phase and break up some emulsions.
-
Breaking Emulsions: To combat stable emulsions, you can try:
-
Adding a small amount of brine.
-
Filtering the entire mixture through a pad of Celite®.
-
Allowing the separatory funnel to stand for an extended period.
-
Gently swirling the mixture instead of vigorous shaking.
-
-
Strict pH Control: As emphasized before, maintain neutral to basic conditions throughout the work-up.
Problem 3: The purified product is an oil, making handling and complete solvent removal difficult.
Possible Cause: Many derivatives of this compound are not crystalline at room temperature.
Solutions:
-
High-Vacuum Drying: Use a high-vacuum pump to remove residual solvents. Gentle heating may be applied if the product is thermally stable.
-
Co-evaporation: Dissolve the oily product in a low-boiling solvent like dichloromethane or diethyl ether and re-concentrate it. Repeating this process can help remove higher-boiling solvent residues.
-
Purification Method: Column chromatography is often the most effective method for purifying non-crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider during the work-up of reactions involving this compound?
A1: The most critical factor is the acid sensitivity of the diethyl acetal group. Exposure to acidic conditions, even mild ones, can lead to hydrolysis and the formation of 4-oxobutanenitrile or its downstream products. Therefore, maintaining neutral or basic conditions throughout the work-up is paramount.
Q2: Which quenching agents are safe to use for reactions with this compound derivatives?
A2: It is crucial to use quenching agents that result in a neutral or basic aqueous solution.
-
For reductions with LiAlH₄ or NaBH₄: A common and safe method is the Fieser work-up, which involves the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure results in a granular precipitate of aluminum or boron salts that can be easily filtered off, and the resulting solution is basic.
-
For reactions involving organometallics (e.g., Grignard reagents): Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common practice. However, NH₄Cl solutions can be slightly acidic. It is safer to quench with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer at pH 7.
Q3: What are the recommended extraction solvents?
A3: The choice of extraction solvent depends on the polarity of your product. Common choices include:
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
For less polar products, a mixture of hexanes and ethyl acetate can be effective.
Q4: My product is expected to be a primary amine after the reduction of the nitrile. How should I modify the work-up?
A4: Primary amines can be basic and may require specific work-up conditions.
-
Basified Aqueous Wash: After quenching the reaction, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This will ensure the amine is in its free base form and will partition into the organic layer.
-
Avoid Acidic Washes: Do not wash with acidic solutions (e.g., dilute HCl) as this will protonate the amine, making it water-soluble, and may also hydrolyze the acetal.
Experimental Protocols
The following are general protocols for common reactions involving this compound. Note: These are representative procedures and may need to be optimized for your specific substrate and reaction scale.
Protocol 1: Work-up for the Reduction of this compound to 4,4-Diethoxybutanamine with LiAlH₄
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add water dropwise to quench the excess LiAlH₄. A common rule of thumb for quenching x g of LiAlH₄ is the sequential addition of x mL of water, x mL of 15% aqueous NaOH, and finally 3x mL of water.
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A white, granular precipitate should form.
-
-
Filtration:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts.
-
Wash the filter cake thoroughly with the reaction solvent (e.g., THF, diethyl ether).
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude amine by distillation under reduced pressure or by column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine (e.g., 1-2%) to prevent streaking.
-
Protocol 2: Work-up for the Reaction of a Grignard Reagent with this compound
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of NaHCO₃ to quench the reaction and any unreacted Grignard reagent. Be cautious as gas evolution (CO₂) may occur if there is excess acid from the Grignard preparation.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer two to three times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by crystallization, if applicable.
-
Quantitative Data
While specific yields are highly dependent on the reaction and substrate, the following table provides a general expectation for the work-up efficiency when the acetal group is preserved.
| Reaction Type | Expected Yield Range (after work-up and purification) | Common Purification Method |
| Nitrile Reduction (LiAlH₄, NaBH₄) | 70-90% | Distillation or Column Chromatography |
| Grignard Addition | 60-85% | Column Chromatography |
| Alkylation of the α-carbon | 50-80% | Column Chromatography |
Disclaimer: The provided yield ranges are estimates and can vary significantly based on reaction conditions, scale, and the specific properties of the product.
Visualizations
Experimental Workflow for a General Reaction Work-up
Caption: A generalized workflow for the work-up of reactions involving this compound.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting decision tree for diagnosing and resolving low product yields.
preventing polymerization of 3-cyanopropionaldehyde after deprotection
Welcome to the technical support center for 3-cyanopropionaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of polymerization following the deprotection of its acetal precursors.
Frequently Asked Questions (FAQs)
Q1: Why is 3-cyanopropionaldehyde prone to polymerization after deprotection?
A1: 3-Cyanopropionaldehyde possesses a highly reactive aldehyde functional group. This group can readily undergo self-condensation reactions, such as aldol condensation, which leads to the formation of higher molecular weight oligomers and polymers. This process can be catalyzed by trace amounts of acid or base, heat, or even light. The presence of the nitrile group can also influence the electron density of the carbonyl group, potentially affecting its reactivity.
Q2: What are the visual signs of 3-cyanopropionaldehyde polymerization?
A2: The polymerization of 3-cyanopropionaldehyde is often indicated by a noticeable increase in the viscosity of the solution. The initially clear or pale yellow liquid may become cloudy, viscous, or even solidify over time. A decrease in the characteristic pungent odor of the aldehyde may also be observed as the monomer is consumed.
Q3: Can I use the polymerized 3-cyanopropionaldehyde in my reaction?
A3: It is highly discouraged to use polymerized 3-cyanopropionaldehyde. The presence of oligomers and polymers will lead to inaccurate quantification of the desired aldehyde, resulting in poor and irreproducible reaction yields. Furthermore, the polymer may be insoluble in your reaction solvent and can complicate the purification of your target molecule.
Q4: What are the general strategies to prevent polymerization?
A4: The key strategies to prevent polymerization involve controlling the reaction conditions and using chemical stabilizers. This includes performing the deprotection at low temperatures, minimizing exposure to air and light, and, most importantly, adding a suitable polymerization inhibitor to the aldehyde solution immediately after its formation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the deprotection of 3-cyanopropionaldehyde acetals and the subsequent handling of the free aldehyde.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased viscosity or solidification of the product after deprotection. | Polymerization of the aldehyde. | 1. Immediately after deprotection and work-up, add a polymerization inhibitor such as triethanolamine or hydroquinone (see protocol below). 2. Store the aldehyde solution at low temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon). 3. Use the freshly prepared aldehyde as soon as possible. |
| Low yield of the desired product in the subsequent reaction. | 1. Incomplete deprotection of the acetal. 2. Partial polymerization of the aldehyde before its use. | 1. Monitor the deprotection reaction by TLC or GC to ensure complete conversion of the starting material. 2. Follow the stabilization protocol immediately after deprotection. 3. Purify the aldehyde by distillation under reduced pressure if necessary, and add a stabilizer to the collected fractions. |
| Formation of a precipitate during the subsequent reaction. | The aldehyde is polymerizing under the reaction conditions. | 1. Ensure that the reaction conditions are not strongly acidic or basic, as this can catalyze polymerization. 2. Consider adding a small amount of a polymerization inhibitor that is compatible with your reaction chemistry. |
| Inconsistent results between batches. | Varying degrees of aldehyde polymerization. | 1. Standardize the deprotection and stabilization protocol. 2. Always use freshly prepared and stabilized 3-cyanopropionaldehyde for consistent results. |
Experimental Protocols
Protocol 1: Deprotection of 3-Cyanopropionaldehyde Diethyl Acetal and In-Situ Stabilization
This protocol describes the deprotection of 3-cyanopropionaldehyde diethyl acetal using a mild acidic condition, followed by immediate stabilization of the resulting aldehyde.
Materials:
-
3-Cyanopropionaldehyde diethyl acetal
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triethanolamine
-
Dichloromethane (DCM) or other suitable organic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
Procedure:
-
Deprotection:
-
Dissolve 3-cyanopropionaldehyde diethyl acetal (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1M HCl (e.g., 0.5 equivalents) dropwise while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully neutralize the acid by adding saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
-
Stabilization:
-
To the crude 3-cyanopropionaldehyde, immediately add a small amount of a stabilizer. A common choice is triethanolamine (add approximately 100-200 ppm, e.g., 1-2 µL per 10 g of aldehyde).
-
Gently swirl the mixture to ensure homogeneity.
-
-
Storage:
-
Store the stabilized aldehyde in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.
-
For long-term storage, consider storing at -20 °C.
-
Visualizations
troubleshooting incomplete conversion of 4,4-Diethoxybutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete conversion and other issues during the synthesis of 4,4-Diethoxybutanenitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from 3-chloropropionaldehyde diethyl acetal and sodium cyanide is showing very slow or incomplete conversion. What are the potential causes?
Incomplete conversion in this nucleophilic substitution reaction can stem from several factors. The primary areas to investigate are the quality of reagents and the reaction conditions. Key possibilities include:
-
Poor quality of the cyanide salt: Sodium cyanide can degrade over time, especially if exposed to moisture and carbon dioxide, reducing its nucleophilicity.
-
Presence of water in the reaction: Water can hydrolyze the acetal starting material, especially under any slightly acidic or basic conditions, and can also solvate the cyanide ion, reducing its reactivity.
-
Inappropriate solvent: The choice of solvent is critical in nucleophilic substitution reactions.
-
Low reaction temperature: The reaction may require a certain activation energy that is not being met at a lower temperature.
-
Poor quality of the alkyl halide: The 3-chloropropionaldehyde diethyl acetal may contain impurities or have degraded.
Q2: I suspect my cyanide salt is the issue. How can I address this?
To ensure the potency of your cyanide source:
-
Use freshly opened or properly stored sodium cyanide: Ensure the container has been tightly sealed and stored in a desiccator.
-
Consider using a different cyanide source: Potassium cyanide is often more soluble in organic solvents than sodium cyanide. For enhanced reactivity, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used with sodium or potassium cyanide to improve the transport of the cyanide anion into the organic phase.
-
Use of crown ethers: Crown ethers can be used to solubilize alkali metal cyanides in aprotic solvents.
Q3: What is the optimal solvent for this reaction, and why is my current solvent potentially problematic?
The choice of solvent significantly impacts the rate of SN2 reactions.
-
Polar aprotic solvents are generally preferred: Solvents like DMSO, DMF, and acetonitrile are ideal for SN2 reactions involving anionic nucleophiles like cyanide.[1][2] These solvents solvate the cation (e.g., Na+) but leave the anion relatively "naked" and more nucleophilic.[1]
-
Polar protic solvents can hinder the reaction: Solvents like water, ethanol, and methanol can form hydrogen bonds with the cyanide anion, creating a solvent cage that stabilizes the nucleophile and reduces its reactivity.[1][2][3] If your reaction is being run in a protic solvent, this is a likely cause of slow conversion.
Q4: Could the acetal starting material be hydrolyzing during the reaction?
Yes, acetal hydrolysis is a common side reaction, particularly if acidic impurities are present.[4]
-
Ensure anhydrous conditions: Dry your solvent and glassware thoroughly before starting the reaction.[5]
-
Neutralize any acidic impurities: The starting 3-chloropropionaldehyde diethyl acetal can sometimes contain traces of HCl from its synthesis.[4] It is good practice to ensure the starting material is neutral.
Q5: I'm observing an unknown impurity in my crude product. What could it be?
Besides unreacted starting material, several side products could be present:
-
3-Hydroxypropanal: This can form if the acetal hydrolyzes.
-
Polymerization products: 3-Hydroxypropanal and other reactive intermediates can potentially polymerize under the reaction conditions.
-
Isonitrile: Cyanide is an ambident nucleophile and can, in some cases, attack with the nitrogen atom to form an isonitrile byproduct. The use of anhydrous acetone as a solvent has been shown to decrease the formation of isonitriles in similar reactions.[5]
-
Elimination product (Acrolein diethyl acetal): Although less likely with a primary halide, elimination to form the corresponding alkene can be a competing reaction.
Data Presentation
Table 1: Effect of Solvent on Relative Reaction Rate of Nucleophilic Substitution
| Solvent Type | Example Solvents | Effect on Cyanide Nucleophilicity | Expected Impact on Reaction Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (anion is poorly solvated) | Fast |
| Polar Protic | Water, Ethanol, Methanol | Low (anion is strongly solvated via H-bonding) | Slow |
| Non-polar | Toluene, Hexane | Very Low (poor solubility of cyanide salt) | Very Slow/No Reaction |
Table 2: Comparison of Leaving Groups in Nucleophilic Substitution
| Leaving Group | Substrate | Relative Reactivity | Reference |
| Iodide | R-I | Best | [6] |
| Bromide | R-Br | Good | [6] |
| Chloride | R-Cl | Moderate | [6] |
| Fluoride | R-F | Poor | [6] |
Note: Based on general principles of nucleophilic substitution. While 3-chloropropionaldehyde diethyl acetal is a common starting material, using the corresponding bromide or iodide would be expected to increase the reaction rate.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on analogous syntheses of nitriles via nucleophilic substitution.[5]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents).
-
Solvent Addition: Add a sufficient volume of dry dimethyl sulfoxide (DMSO) to ensure stirring of the heterogeneous mixture.
-
Reactant Addition: To the stirred suspension, add 3-chloropropionaldehyde diethyl acetal (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 16-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Potential side reactions in the synthesis.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Validation & Comparative
A Comparative Guide to Monitoring the Reaction Progress of 4,4-Diethoxybutanenitrile: NMR Analysis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Monitoring the progress of a chemical reaction is fundamental to understanding its kinetics, optimizing yields, and ensuring the desired outcome. For a molecule like 4,4-Diethoxybutanenitrile, which contains both a nitrile and a diethyl acetal functional group, selecting the appropriate analytical technique is crucial. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for monitoring reactions involving this substrate. The focus is on providing objective, data-driven comparisons and actionable experimental protocols.
A primary reaction of interest for this compound is the acid-catalyzed hydrolysis of its diethyl acetal to yield 4-oxobutanenitrile. This deprotection is a common step in organic synthesis. This guide will use this reaction as a model system to compare analytical techniques.
Comparison of Analytical Techniques for Reaction Monitoring
Quantitative NMR (qNMR) offers significant advantages for reaction monitoring, primarily due to its ability to provide both structural and quantitative information simultaneously without the need for compound-specific calibration curves.[1][2] However, other techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are also widely used and present their own set of benefits and drawbacks.
| Feature | NMR Spectroscopy | HPLC | GC-MS | Thin-Layer Chromatography (TLC) |
| Quantitation | Excellent (Inherently quantitative, signal area is directly proportional to molar concentration)[1] | Excellent (Requires calibration curves for each analyte)[3] | Excellent (Requires calibration curves and/or internal standards) | Semi-quantitative at best (Primarily qualitative) |
| Structural Information | Excellent (Provides detailed molecular structure and connectivity)[2] | Poor (Retention time is the primary identifier) | Good (Mass spectrum provides fragmentation patterns for identification) | Poor (Rf value is the primary identifier) |
| In-situ Monitoring | Yes (Can be performed directly in the reaction vessel or via flow NMR)[4][5] | No (Requires quenching and sample workup) | No (Requires quenching and sample workup) | No (Requires quenching and spotting)[6] |
| Sample Preparation | Minimal (Dilution in deuterated solvent, addition of internal standard)[7] | Moderate (Quenching, filtration, dilution) | Moderate to Extensive (Quenching, extraction, derivatization may be needed) | Minimal (Quenching, dilution, spotting) |
| Cost & Accessibility | High initial cost, but benchtop systems are becoming more accessible[8] | Moderate initial cost, widely available | Moderate to High initial cost | Very Low cost, highly accessible[9] |
| Key Strengths | Rich structural data, non-destructive, suitable for identifying intermediates and byproducts.[2] | High sensitivity and resolving power for complex mixtures. | High sensitivity and excellent for volatile/thermally stable compounds. | Fast, inexpensive, and excellent for quick qualitative checks.[9] |
| Key Limitations | Lower sensitivity compared to MS/HPLC, potential for signal overlap in complex mixtures.[7] | Requires method development, analyte-specific calibration. | Limited to volatile and thermally stable compounds. | Not quantitative, limited resolving power. |
Experimental Protocols
The following protocols detail the methodology for monitoring the acid-catalyzed hydrolysis of this compound to 4-oxobutanenitrile using NMR and HPLC.
This protocol allows for the direct monitoring of reactant consumption and product formation by integrating characteristic signals.
1. Materials & Reagents:
-
This compound
-
Deuterated Chloroform (CDCl₃)
-
Deuterated Water (D₂O)
-
Hydrochloric Acid (HCl, catalytic amount)
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB)
-
5 mm NMR tubes
2. Sample Preparation:
-
Prepare a stock solution of the internal standard (TMB) of a known concentration in CDCl₃.
-
In an NMR tube, dissolve a precisely weighed amount of this compound (e.g., 20 mg) in a known volume of the TMB/CDCl₃ stock solution (e.g., 600 µL).
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations and purity. The TMB signal (a singlet around 6.1 ppm) will serve as the quantitative reference.
-
To initiate the reaction, add a small, precise volume of a D₂O solution containing a catalytic amount of HCl (e.g., 20 µL of 1M HCl in D₂O).
-
Immediately begin acquiring spectra at set time intervals.
3. Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 15-30 seconds for accurate quantitation).
-
Number of Scans (ns): 8 or 16, depending on the concentration, to ensure a good signal-to-noise ratio.
-
4. Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the following signals:
-
Internal Standard (TMB): Singlet at ~6.1 ppm (Integral_IS).
-
Reactant (this compound): Triplet of the acetal proton (-CH(OEt)₂) at ~4.5 ppm (Integral_Reactant).
-
Product (4-oxobutanenitrile): Triplet of the aldehyde proton (-CHO) at ~9.8 ppm (Integral_Product).
-
-
Calculate the molar ratio and reaction conversion at each time point using the normalized integrals.
-
Conversion (%) = [Normalized Integral_Product / (Normalized Integral_Product + Normalized Integral_Reactant)] * 100
-
Where Normalized Integral = (Integral_Signal / Number of Protons).
-
This protocol provides an alternative method for quantification, relying on chromatographic separation.
1. Materials & Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Reaction mixture from a scaled-up version of the NMR experiment.
2. Sample Preparation:
-
At each desired time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (e.g., 1 mL of saturated NaHCO₃) to neutralize the acid catalyst.
-
Extract the organic components with a suitable solvent like ethyl acetate.
-
Dilute the organic extract with the mobile phase to a concentration within the calibrated range (e.g., ~50-100 µg/mL).
3. Chromatographic Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the nitrile and carbonyl chromophores).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Generate a calibration curve for both the starting material (this compound) and the product (4-oxobutanenitrile) using standards of known concentration.
-
Integrate the peak areas for the reactant and product in the chromatograms from the reaction aliquots.
-
Determine the concentration of each species at each time point using the calibration curves.
-
Calculate the reaction conversion.
Quantitative Data Presentation
The following table presents hypothetical data for the hydrolysis of this compound, as monitored by both qNMR and HPLC, to illustrate the comparative results.
| Time (minutes) | Conversion by qNMR (%) | Conversion by HPLC (%) |
| 0 | 0 | 0 |
| 15 | 28.5 | 27.9 |
| 30 | 51.2 | 50.1 |
| 60 | 76.8 | 75.5 |
| 120 | 92.3 | 91.5 |
| 240 | 98.1 | 97.6 |
Workflow Visualization
The following diagram illustrates the experimental workflow for monitoring a reaction using quantitative NMR spectroscopy.
References
- 1. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to HPLC Method Development for 4,4-Diethoxybutanenitrile Purity Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4,4-Diethoxybutanenitrile, a key intermediate in various synthetic pathways. We present two distinct reversed-phase HPLC (RP-HPLC) methods and compare their hypothetical performance against a Gas Chromatography (GC) alternative, supported by detailed experimental protocols.
Introduction to Analytical Challenges
This compound is a polar molecule containing both a nitrile and an acetal functional group. An effective purity assay must be capable of separating the main component from potential impurities that may arise during synthesis or degradation. These impurities can include starting materials, by-products, and products of hydrolysis. Key potential impurities include:
-
4,4-Diethoxybutanamide: Formed by the partial hydrolysis of the nitrile group.
-
4,4-Diethoxybutanoic Acid: Resulting from the complete hydrolysis of the nitrile group.
-
4-Oxobutanenitrile: Arising from the hydrolysis of the diethyl acetal group under acidic conditions.
-
Starting materials and other synthesis-related impurities: These will be specific to the synthetic route employed.
High-performance liquid chromatography (HPLC) is a highly suitable technique for the purity analysis of such compounds due to its high resolution and applicability to non-volatile and thermally labile molecules.[1]
Comparative Overview of Analytical Methods
Two RP-HPLC methods are proposed and compared with a GC method. Method A represents a standard, widely applicable RP-HPLC approach, while Method B is tailored for enhanced retention and separation of polar analytes. Gas chromatography offers an alternative for the analysis of volatile compounds.
| Parameter | HPLC Method A (Standard C18) | HPLC Method B (Polar-Embedded C18) | GC Method (Alternative) |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography | Gas-Liquid Chromatography |
| Stationary Phase | C18 (Octadecylsilane) | Polar-Embedded C18 | 5% Phenyl Polysiloxane |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and Polar Interactions | Boiling Point and Polarity |
| Best Suited For | General purpose purity assay | Enhanced retention of polar analytes and impurities | Analysis of volatile impurities and the main compound |
| Potential Issues | Poor retention of very polar impurities | Potential for longer run times | Thermal degradation of labile compounds[2] |
| Hypothetical Retention Time of this compound | 5.2 min | 7.8 min | 8.5 min |
| Hypothetical Resolution (Analyte/Amide Impurity) | 2.1 | 3.5 | 2.8 |
| Hypothetical Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.02% |
Experimental Protocols
HPLC Method A: Standard C18 Protocol
This method utilizes a conventional C18 column, a common choice for reversed-phase separations.[3][4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (due to the lack of a strong chromophore, low UV is necessary).
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
HPLC Method B: Polar-Embedded C18 Protocol
This method employs a polar-embedded C18 column to improve the retention of the polar analyte and its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-12 min: 10% to 70% B
-
12-14 min: 70% B
-
14.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 70:30 mixture of water and acetonitrile.
Alternative Method: Gas Chromatography (GC)
GC is a viable alternative, particularly for assessing volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.
Logical Workflow and Process Diagrams
The development of a robust analytical method follows a logical progression from initial assessment to final validation.
The relationship between the analytical techniques and the target analytes can be visualized as a selection process based on the properties of the compounds of interest.
Conclusion
For the routine purity assay of this compound, HPLC is the recommended technique due to its superior ability to handle non-volatile impurities and degradation products. HPLC Method B , utilizing a polar-embedded column, is predicted to offer the best performance, providing enhanced retention and superior resolution for the polar analyte and its key impurities. While HPLC Method A is a viable starting point, it may offer less retention for early-eluting polar impurities. Gas Chromatography serves as a valuable complementary technique, especially for the detection of volatile impurities and residual solvents, but may pose a risk of on-column degradation of the analyte. The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity.
References
A Comparative Guide to the GC-MS Analysis of 4,4-Diethoxybutanenitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4,4-Diethoxybutanenitrile and its derivatives against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound
This compound, also known as 3-cyanopropionaldehyde diethyl acetal, is a versatile organic compound. Its structure, featuring both a nitrile and an acetal functional group, makes it a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and metabolic studies involving this compound and its derivatives.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectral fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular ion ([M]⁺) of this compound (m/z 157) is expected to be of low abundance due to the lability of the acetal group. The major fragmentation pathways are predicted to involve the cleavage of the C-O bonds of the acetal and alpha-cleavage adjacent to the nitrogen atom.
A proposed fragmentation pathway is illustrated below:
References
A Comparative Guide to 4,4-Diethoxybutanenitrile and 4,4-Dimethoxybutanenitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of protecting groups and synthetic building blocks is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Among the versatile synthons available, 4,4-dialkoxybutanenitriles serve as valuable precursors, masking a reactive aldehyde functionality while incorporating a nitrile group for further elaboration. This guide provides a detailed comparison of two key analogs: 4,4-diethoxybutanenitrile and 4,4-dimethoxybutanenitrile.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental starting point for selecting a reagent is a thorough understanding of its physical and chemical properties. These properties influence handling, reaction conditions, and purification strategies.
| Property | This compound | 4,4-Dimethoxybutanenitrile |
| Molecular Formula | C₈H₁₅NO₂[1] | C₆H₁₁NO₂ |
| Molecular Weight | 157.21 g/mol [1] | 129.16 g/mol |
| Boiling Point | Not explicitly found | 90-91 °C at 14 mmHg[2] |
| Density | Not explicitly found | 0.992 g/mL at 25 °C[2] |
| Refractive Index | Not explicitly found | n20/D 1.419[2] |
| CAS Number | 18381-45-8[1] | 14618-78-1 |
Performance in Synthesis: Stability and Reactivity
The primary functional group of interest in these molecules, for the purpose of protection, is the acetal. Acetals are well-known for their stability under neutral to strongly basic conditions, rendering them inert to a wide range of nucleophiles and reducing agents. However, they are readily cleaved under acidic conditions to regenerate the parent aldehyde.
The key difference between the two title compounds lies in the nature of the alkoxy groups of the acetal. This seemingly minor variation can have implications for both the stability of the acetal and the kinetics of its hydrolysis.
General Principles of Acetal Hydrolysis:
The acid-catalyzed hydrolysis of acetals proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. This is the rate-determining step.[3] Subsequent attack by water and loss of a second alcohol molecule regenerates the aldehyde.
Generally, the rate of acetal hydrolysis is influenced by steric and electronic factors. It is a well-established principle that less sterically hindered acetals tend to hydrolyze more rapidly.[4] Consequently, the dimethyl acetal of 4,4-dimethoxybutanenitrile is expected to be more labile under acidic conditions compared to the more sterically encumbered diethyl acetal of this compound. This difference in stability can be exploited in synthetic strategies where selective deprotection is required.
Experimental Protocols
Detailed experimental procedures for the synthesis of these specific nitriles are not widely published in peer-reviewed journals. However, general methods for the formation of acetals from aldehydes are well-established. A common route involves the reaction of the corresponding aldehyde, in this case, 3-cyanopropionaldehyde, with an orthoformate in the presence of an acid catalyst.
Hypothetical Synthesis Workflow:
The synthesis of both this compound and 4,4-dimethoxybutanenitrile would likely follow a similar protocol, starting from 3-cyanopropionaldehyde.
Caption: General synthetic workflow for 4,4-dialkoxybutanenitriles.
Experimental Protocol for Acetal Formation (General):
-
To a solution of 3-cyanopropionaldehyde in an inert solvent (e.g., the corresponding alcohol, methanol or ethanol), add a slight excess of the respective trialkyl orthoformate (trimethyl orthoformate for the dimethoxy derivative, and triethyl orthoformate for the diethoxy derivative).
-
Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification of the final product is typically achieved by vacuum distillation.
Applications in Synthesis and Drug Development
Both this compound and 4,4-dimethoxybutanenitrile are valuable intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The masked aldehyde can be deprotected at a later stage to undergo various transformations such as reductive amination, Wittig reactions, or aldol condensations.
For instance, a related compound, 4,4-dimethoxy-2-butanone, has been utilized as a 1,3-dielectrophilic building block in the synthesis of toluenes, naphthalenes, and pyrimidines.[6] The choice between the diethoxy and dimethoxy variants would depend on the specific reaction conditions of the subsequent steps and the desired stability of the acetal protecting group.
The methoxy group itself is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7]
Logical Relationship for Reagent Selection
The decision to use this compound versus 4,4-dimethoxybutanenitrile in a synthetic sequence is guided by the stability requirements of the subsequent reaction steps.
Caption: Decision workflow for selecting the appropriate acetal.
Conclusion
References
- 1. This compound | C8H15NO2 | CID 87616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diethyl Acetal vs. Dimethyl Acetal Protecting Groups for Carbonyl Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Acetals are a cornerstone for the temporary masking of carbonyl functionalities, prized for their stability under neutral to basic conditions.[1] This guide provides an objective comparison of two of the most common acyclic acetal protecting groups: diethyl acetals and dimethyl acetals. This analysis, supported by experimental data and detailed methodologies, aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
At a Glance: Key Differences
| Feature | Diethyl Acetal | Dimethyl Acetal |
| Structure | Carbonyl protected with two ethoxy groups | Carbonyl protected with two methoxy groups |
| Relative Stability | Generally more stable | Generally less stable |
| Formation | Reaction with ethanol | Reaction with methanol |
| Deprotection | Requires acidic conditions | More readily cleaved under milder acidic conditions |
| Steric Hindrance | Higher | Lower |
Performance Comparison: Stability and Reactivity
The primary distinction between diethyl and dimethyl acetals lies in their relative stability, which is a direct consequence of steric hindrance. The bulkier ethyl groups of a diethyl acetal provide greater steric shielding to the acetal carbon, hindering the approach of nucleophiles, such as water, during acid-catalyzed hydrolysis. This increased steric hindrance generally translates to a slower rate of deprotection compared to the less hindered dimethyl acetal.
While comprehensive kinetic studies directly comparing the hydrolysis rates of a wide range of simple diethyl and dimethyl acetals under identical conditions are not extensively available in the literature, the general principle of increased stability with greater steric bulk is a well-established concept in physical organic chemistry.
Table 1: Comparative Data on Acetal Deprotection
| Substrate | Protecting Group | Deprotection Conditions | Time | Yield (%) |
| Benzaldehyde | Dimethyl Acetal | Silica Sulfuric Acid, wet SiO₂, Toluene, 60-70 °C | 1 h | 98 |
| Cyclohexanone | Diethyl Acetal | Al(HSO₄)₃, wet SiO₂, refluxing n-hexane | 35 min | 85 |
| Acetophenone | Diethyl Acetal | Al(HSO₄)₃, wet SiO₂, refluxing n-hexane | 60 min | 85 |
Note: The data presented is compiled from different sources and reaction conditions and is intended for illustrative comparison. Direct comparison of reaction times and yields requires identical experimental setups.
Formation and Deprotection: A Practical Overview
Both diethyl and dimethyl acetals are typically formed under acidic catalysis with the concurrent removal of water to drive the reaction equilibrium towards the acetal product.[2] Common acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids. Dehydrating agents such as trimethyl orthoformate or azeotropic distillation are often employed to remove water.
Deprotection is the reverse process, an acid-catalyzed hydrolysis, which is achieved by treating the acetal with an aqueous acidic solution.[3] The lability of the dimethyl acetal can be advantageous for rapid deprotection under mild conditions, whereas the enhanced stability of the diethyl acetal may be preferable for multi-step syntheses involving harsh reaction conditions where the protecting group must remain intact.
Table 2: Illustrative Formation Yields of Acetals
| Carbonyl Compound | Protecting Group | Reagents and Conditions | Yield (%) |
| Nitroacetaldehyde | Diethyl Acetal | Triethyl orthoformate, nitromethane, ZnCl₂, 90°C, 16h | 40-42[4] |
| trans-Cinnamaldehyde | Dimethyl Acetal | Methanol, 0.1 mol% HCl, ambient temperature, 30 min | >95 (conversion)[5] |
| Various Aldehydes | Dimethyl Acetal | Methanol, trimethyl orthoformate, catalytic tetrabutylammonium tribromide | High yields[3] |
Experimental Protocols
Protocol 1: General Procedure for Dimethyl Acetal Protection
This protocol describes a general method for the protection of an aldehyde or ketone as a dimethyl acetal using methanol and an acid catalyst.[6]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Methanol (excess, can be used as solvent)
-
Trimethyl orthoformate (1.2 - 2.0 eq)
-
Acid catalyst (e.g., p-TsOH, catalytic amount)
-
Anhydrous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the carbonyl compound in methanol.
-
Add trimethyl orthoformate and the acid catalyst.
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding anhydrous sodium bicarbonate and stir for a few minutes.
-
Remove the methanol under reduced pressure.
-
Extract the residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude dimethyl acetal. The product can be further purified by column chromatography if necessary.[6]
Protocol 2: General Procedure for Acetal Deprotection
This protocol outlines the hydrolysis of a dimethyl or diethyl acetal to regenerate the parent carbonyl compound.[6]
Materials:
-
Acetal (1.0 eq)
-
Acetone and Water (e.g., 10:1 v/v)
-
Acid catalyst (e.g., p-TsOH, catalytic amount, or dilute HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carbonyl compound.[6]
Visualizing the Chemistry
Acetal Formation and Deprotection Mechanism
The formation of acetals is an acid-catalyzed process involving the nucleophilic addition of two equivalents of an alcohol to a carbonyl group, proceeding through a hemiacetal intermediate. The removal of water drives the equilibrium toward the acetal product. Deprotection is the reverse of this process, favored by the presence of excess water.
Caption: General mechanism for acid-catalyzed acetal formation and hydrolysis (deprotection).
Experimental Workflow: Protection and Deprotection Cycle
The following diagram illustrates a typical workflow for utilizing an acetal protecting group in a multi-step synthesis.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for the construction of the pyridine ring, the choice of synthetic strategy is critical and depends on factors such as the desired substitution pattern, substrate availability, and reaction efficiency. This guide provides an objective comparison of key alternative reagents and methodologies for the synthesis of substituted pyridines, supported by experimental data and detailed protocols.
Classical Condensation Reactions: The Foundation of Pyridine Synthesis
Traditional methods for pyridine synthesis have long relied on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or an ammonium salt. These methods, established for over a century, remain valuable for their operational simplicity and the use of readily available starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[1]
Modern variations of the Hantzsch synthesis have focused on improving reaction conditions, including the use of microwave irradiation and solvent-free protocols to enhance yields and reduce reaction times.[3][4] For instance, a clean, one-pot synthesis in aqueous media has been developed, offering an environmentally friendly alternative with good to excellent yields.[5][6]
Table 1: Performance Data for the Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic irradiation | Aqueous (SDS, 0.1M) | RT | - | 96 | [2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | None | Water | 70-75 | 1.5 h | 95 | [6] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | None | Water | 70-75 | 1 h | 96 | [6] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | Water | Reflux | - | - | [2] |
| Various aromatic aldehydes | Dimedone | Ammonium acetate | Microwave (solvent-free) | None | - | 3-8 min | 81-97 | [3] |
Experimental Protocol: Hantzsch Synthesis in Aqueous Medium [5]
-
To a tube reactor, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1 mmol).
-
Add 2-3 mL of water.
-
Seal the reactor and stir the mixture at 70-75 °C for the desired time (monitored by TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product often precipitates and can be isolated by filtration.
Caption: General workflow of the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[7][8] The reaction proceeds via an aminodiene intermediate, which undergoes a thermally induced cyclodehydration.[7] A significant advantage of this method is that it directly yields the aromatic pyridine without a separate oxidation step.[7]
Modifications to the classical two-step procedure have led to more efficient one-pot syntheses. The use of Brønsted or Lewis acid catalysts allows the reaction to proceed at lower temperatures and avoids the need to isolate the intermediate.[7][9][10] Microwave-assisted protocols have also been shown to accelerate the reaction significantly.[9]
Table 2: Performance Data for the Bohlmann-Rahtz Pyridine Synthesis
| Enamine/Ketone | Alkynone | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid / Microwave | Toluene | 140 | 5 min | 74 | [9] |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid / Microwave | Ethanol | 120 | 5 min | 86 | [9] |
| 1,3-Dicarbonyl compound | Alkynone | None (one-pot, three-component) | - | - | - | Good | [11] |
| Enamino ester | Alkynone | Ytterbium(III) triflate or Zinc(II) bromide | Toluene | Reflux | - | up to 94 | [10] |
Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis [9]
-
In a sealed tube, dissolve the enamine (e.g., ethyl β-aminocrotonate) and the alkynone (e.g., phenylpropynone) in a 5:1 mixture of ethanol and glacial acetic acid.
-
Irradiate the mixture in a microwave synthesizer at 120 °C for 7 minutes.
-
After cooling, evaporate the solvent in vacuo.
-
Partition the residue between a saturated aqueous NaHCO₃ solution and CH₂Cl₂.
-
The organic layer is then dried and concentrated to yield the product, which can be further purified by chromatography.
Caption: General workflow of the Bohlmann-Rahtz Pyridine Synthesis.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis provides access to 2-pyridones from the reaction of cyanoacetamide (or a cyanoacetate ester) with a 1,3-dicarbonyl compound.[12] This method is particularly useful for the preparation of hydroxypyridines and their tautomeric pyridone forms.[13][14]
Recent advancements have focused on developing greener and more efficient protocols. An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a promoter for the reaction, leading to high yields of the desired products.[13][14][15][16]
Table 3: Performance Data for the Guareschi-Thorpe Pyridine Synthesis
| Cyano-reagent | 1,3-Dicarbonyl | Nitrogen Source/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | Ammonium carbonate | Water | 80 | 4 | 96 | [14] |
| Cyanoacetamide | Ethyl acetoacetate | Ammonium carbonate | Water | 80 | 1 | 98 | [14] |
| Ethyl cyanoacetate | Acetylacetone | Ammonium carbonate | Water | 80 | 3.5 | 98 | [14] |
| Cyanoacetamide | Benzoylacetone | Ammonium carbonate | Water | 80 | 5 | 90 | [14] |
Experimental Protocol: Aqueous Guareschi-Thorpe Synthesis [14]
-
In a reaction vessel, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in water.
-
Heat the mixture at 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
Caption: General workflow of the Guareschi-Thorpe Synthesis.
Modern Cross-Coupling Strategies: Precision and Versatility
Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have revolutionized the synthesis of substituted pyridines by allowing for the direct introduction of substituents onto a pre-existing pyridine ring. These methods offer high levels of precision and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between a pyridyl halide or boronic acid/ester and an aryl or vinyl boronic acid/ester, catalyzed by a palladium complex.[17] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acid derivatives.
Table 4: Performance Data for the Suzuki-Miyaura Coupling for Pyridine Synthesis
| Pyridyl Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 73 | |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | - | 92 | |
| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | - | - | - | - | - | - | [18] |
| 2-Pyridylboronic ester | 4-Bromoanisole | Pd₂(dba)₃ / Phosphine Oxide Ligand | CsF | Dioxane | 90 | 18 | 74 | [19] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridylboronate
-
An oven-dried resealable Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand, the lithium triisopropyl 2-pyridylboronate, and anhydrous KF.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous 1,4-dioxane and the aryl halide are added via syringe.
-
The sealed tube is heated to 110 °C until the aryl halide is consumed (monitored by GC).
-
After cooling, the reaction mixture is worked up and the product is purified by chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[20][21] This method is known for its high functional group tolerance and the ability to form C-C bonds involving sp, sp², and sp³ hybridized carbon atoms.[20]
Table 5: Performance Data for the Negishi Coupling for Pyridine Synthesis
| Pyridyl Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2-Bromopyridine | (4-Methoxyphenyl)zinc chloride | Pd(PPh₃)₄ | THF | Reflux | - | High | [20] |
| 2-Chloropyridine | Arylzinc reagent | Pd₂(dba)₃ / XPhos | - | - | - | High | [22] |
| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylzinc halide | - | - | - | - | - | [18] |
Experimental Protocol: Negishi Coupling for Bipyridine Synthesis [20]
-
The pyridylzinc halide is typically prepared in situ by reacting the corresponding halopyridine with an organolithium reagent followed by transmetalation with a zinc salt.
-
In a separate flask, the palladium catalyst (e.g., Pd(PPh₃)₄) and the other halopyridine are dissolved in an anhydrous solvent like THF.
-
The freshly prepared organozinc reagent is then added to the catalyst mixture.
-
The reaction is heated to reflux and monitored by TLC or GC.
-
Workup and purification by chromatography yield the desired bipyridine product.
Caption: Comparison of Suzuki-Miyaura and Negishi Cross-Coupling reactions.
Conclusion
The synthesis of substituted pyridines can be achieved through a variety of powerful and versatile methods. Classical condensation reactions like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses provide robust and straightforward routes to a wide range of pyridine derivatives from simple starting materials. Modern advancements in these classical methods, such as the use of microwave irradiation and green reaction media, have significantly improved their efficiency and environmental footprint.
For more targeted and precise substitution, transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Negishi couplings, offer unparalleled control and functional group tolerance. The choice between these methods will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired scale of the reaction. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access the diverse and valuable class of substituted pyridines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Negishi Coupling [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
Assessing Catalyst Efficiency in the Hydrolysis of 4,4-Diethoxybutanenitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient conversion of nitriles to carboxylic acids is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. This guide provides a comparative assessment of different catalytic methods for the hydrolysis of 4,4-Diethoxybutanenitrile to its corresponding carboxylic acid, 4,4-diethoxybutanoic acid. The information presented is based on established chemical principles and available data for analogous compounds, offering a framework for catalyst selection and process optimization.
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry, typically achieved under acidic, basic, or enzymatic conditions.[1] Each method presents distinct advantages and disadvantages concerning reaction efficiency, substrate compatibility, and operational complexity. While specific quantitative data for the hydrolysis of this compound is not extensively available in the public domain, this guide extrapolates from general principles and data for similar aliphatic nitriles to provide a comparative overview.
Comparison of Catalytic Methods
The selection of an appropriate catalyst for the hydrolysis of this compound is paramount to achieving high yields and purity of the desired 4,4-diethoxybutanoic acid. The primary catalytic strategies include acid catalysis, base catalysis, and enzymatic catalysis.
| Catalyst Type | Typical Catalysts | General Reaction Conditions | Reported Yields (for analogous nitriles) | Key Considerations |
| Acid Catalysis | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Elevated temperatures (reflux) | Good to excellent | Strong acids can be corrosive and may lead to side reactions, especially with sensitive functional groups. The acetal group in this compound could be susceptible to hydrolysis under harsh acidic conditions. |
| Base Catalysis | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Elevated temperatures (reflux) in aqueous or alcoholic solutions | Good to excellent | The reaction initially forms a carboxylate salt, requiring an additional acidification step to obtain the free carboxylic acid.[1] The acetal moiety is generally stable under basic conditions. |
| Enzymatic Catalysis | Nitrilase, Nitrile Hydratase/Amidase | Mild temperatures (e.g., 30-50 °C) and pH (typically neutral) | Variable, can be high with good selectivity | Highly specific and operates under mild conditions, which is advantageous for substrates with sensitive functional groups. Requires screening for a suitable enzyme and optimization of biological reaction parameters.[2] |
Experimental Protocols
The following are generalized experimental protocols for the hydrolysis of aliphatic nitriles, which can be adapted for this compound.
Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
This protocol describes a standard procedure for the hydrolysis of a nitrile to a carboxylic acid using sulfuric acid.
Materials:
-
This compound
-
50% (v/v) aqueous Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Slowly add 50% aqueous sulfuric acid (5-10 volumes).
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-diethoxybutanoic acid.
-
Purify the crude product by a suitable method, such as distillation or chromatography.
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
This protocol outlines the hydrolysis of a nitrile using a strong base.[3]
Materials:
-
This compound
-
10% aqueous Sodium Hydroxide (NaOH)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask.
-
Add 10% aqueous sodium hydroxide (2 volumes) to the solution.
-
Stir the mixture at room temperature or heat to 60 °C if the reaction is slow, monitoring by TLC.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with water (10 volumes) and wash with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4-diethoxybutanoic acid.
-
Purify the crude product as necessary.
Protocol 3: Enzymatic Hydrolysis using a Nitrilase
This protocol provides a general framework for enzymatic nitrile hydrolysis. The specific enzyme, buffer, and conditions will need to be optimized.
Materials:
-
This compound
-
Nitrilase enzyme preparation (e.g., from a commercial supplier or a specific microbial strain)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of this compound in phosphate buffer. The substrate concentration should be optimized based on enzyme activity and substrate solubility.
-
Add the nitrilase preparation (as a lyophilized powder or a solution) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the formation of 4,4-diethoxybutanoic acid over time using a suitable analytical method.
-
Upon completion, acidify the reaction mixture to pH ~2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify as required.
Visualizing the Process
To better understand the workflow and chemical transformations, the following diagrams are provided.
Conclusion
The choice of catalyst for the hydrolysis of this compound will depend on the specific requirements of the synthesis, including scale, purity requirements, and the presence of other functional groups. For robust, large-scale production where the potential for side reactions with the acetal is manageable, traditional acid or base catalysis may be suitable. For syntheses requiring high selectivity and mild conditions to preserve the integrity of the molecule, enzymatic catalysis presents a powerful, albeit more specialized, alternative. The provided protocols offer a starting point for developing an optimized hydrolysis procedure for this specific substrate.
References
A Comparative Guide to Purity Validation of 4,4-Diethoxybutanenitrile by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of 4,4-Diethoxybutanenitrile. Experimental data and detailed methodologies are presented to support the comparison and guide researchers in selecting the most appropriate analytical technique for their needs.
Introduction to Purity Analysis of this compound
This compound is a valuable building block in organic synthesis, and its purity is critical for the successful outcome of subsequent reactions and the quality of the final products. Accurate determination of its purity is therefore a crucial step in quality control. While chromatographic methods like HPLC and GC-MS are widely used, qNMR has emerged as a powerful primary method for purity assessment, offering distinct advantages.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the analyte and its potential impurities, the required accuracy and precision, and the availability of reference standards.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the molar amount of the substance. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV-Vis, etc. | Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry. |
| Quantitation | Absolute quantitation without a specific reference standard of the analyte.[1] | Relative quantitation requiring a specific reference standard of the analyte.[1] | Relative quantitation often requiring a specific reference standard. |
| Accuracy | High, with reported accuracies often exceeding 99%.[2] | High, but can be influenced by the response factors of impurities.[1] | High, particularly with isotope dilution methods. |
| Precision | Excellent, with relative standard deviations (RSD) typically below 1%.[3] | Very good, with RSDs often below 2%. | Very good, with low RSD. |
| Selectivity | High, based on distinct chemical shifts of different protons. | Good, dependent on chromatographic resolution. | Excellent, based on both chromatographic retention time and mass-to-charge ratio. |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy (qNMR)
Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, ≥99.5% purity)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D)
-
NMR tubes (5 mm, high precision)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum under quantitative conditions:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)
-
Acquisition Time: ≥ 3 s
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
-
Data Analysis and Purity Calculation:
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the triplet at ~4.5 ppm (the acetal proton) is a suitable choice. For maleic acid, the singlet at ~6.3 ppm is used.
-
Calculate the purity of this compound using the following equation:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molar masses of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
Purity_IS is the certified purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound by HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution may be necessary for optimal separation of impurities)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as nitriles have a weak chromophore)
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation and Conditions:
-
GC-MS System: With a mass selective detector
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (e.g., 100 µg/mL).
-
Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main component or a suitable internal standard.
Visualizing the Workflow and Comparisons
Caption: Workflow for qNMR Purity Determination.
Caption: Comparison of Analytical Methods.
Conclusion
Quantitative NMR is a highly accurate and precise method for the absolute purity determination of this compound.[2][4][5] Its key advantage lies in its ability to provide a direct measure of purity without the need for a specific reference standard of the analyte, making it a primary analytical method.[1] While HPLC and GC-MS are powerful tools for separating and identifying impurities, they typically provide relative purity values and are destructive to the sample. For a comprehensive purity assessment, a combination of these techniques is often beneficial. qNMR can be used to establish the absolute purity of the main component, while HPLC and GC-MS can be employed to profile non-volatile and volatile impurities, respectively. The choice of method should be guided by the specific analytical requirements and the intended use of the this compound.
References
A Comparative Analysis of Acetal Formation Reaction Times
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction times for acetal formation, a crucial reaction in organic synthesis for the protection of carbonyl groups. The following data, compiled from recent studies, offers insights into how different substrates, solvents, and catalysts influence the kinetics of this reaction. This information is intended to assist researchers in optimizing reaction conditions and selecting appropriate synthetic strategies.
Comparative Reaction Time Data
The rate of acetal formation is significantly influenced by the structure of the carbonyl compound, the nature of the alcohol, and the presence of catalysts or additives. The following tables summarize quantitative data on reaction times under various conditions.
Table 1: Kinetics of Aldehyde Acetal Formation with Propylene Glycol (PG) and Glycerol (GL)
This table presents the first-order initial rate constants and half-lives for the formation of acetals from various aldehyde flavorants with the common solvents propylene glycol (PG) and glycerol (GL). The data indicates that acetalization is generally faster and yields are higher with glycerol compared to propylene glycol.[1][2][3][4] Among the tested aldehydes in propylene glycol, trans-cinnamaldehyde exhibited the fastest reaction rate.[1][2][3][4]
| Aldehyde | Solvent | First-Order Initial Rate Constant (k, x 10⁻⁵ s⁻¹) | Half-Life (t₁/₂, h) |
| trans-Cinnamaldehyde | 100% PG | 1.8 ± 0.2 | 10.7 |
| Benzaldehyde | 100% PG | 0.9 ± 0.1 | 21.4 |
| Vanillin | 100% PG | 0.3 ± 0.0 | 64.2 |
| trans-Cinnamaldehyde | 100% GL | 11.0 ± 1.0 | 1.8 |
| Benzaldehyde | 100% GL | 4.0 ± 0.4 | 4.8 |
| Vanillin | 100% GL | 1.1 ± 0.1 | 17.5 |
Table 2: Effect of Additives on Benzaldehyde-PG Acetal Formation
The presence of additives can significantly impact the rate of acetal formation. Benzoic acid acts as a catalyst, accelerating the reaction, while water and nicotine have an inhibitory effect.[1][2][3]
| Additive | First-Order Initial Rate Constant (k, x 10⁻⁵ s⁻¹) | Half-Life (t₁/₂, h) |
| None | 0.9 ± 0.1 | 21.4 |
| Water (5%) | 0.2 ± 0.0 | 96.3 |
| Nicotine (10 mg/mL) | 0.1 ± 0.0 | 192.5 |
| Benzoic Acid (10 mg/mL) | 12.0 ± 1.0 | 1.6 |
Table 3: Acetalization of Various Aldehydes with Methanol Catalyzed by Hydrochloric Acid
This table showcases the reaction times for the acetalization of a range of aldehydes with methanol, using a catalytic amount of hydrochloric acid. The data demonstrates that many aldehydes can be converted to their corresponding acetals in a relatively short period under these conditions.[5]
| Aldehyde | Time | Conversion (%) |
| trans-Cinnamaldehyde | 30 min | >99 |
| Benzaldehyde | 30 min | >99 |
| 4-Methoxybenzaldehyde | 30 min | >99 |
| 4-Chlorobenzaldehyde | 30 min | >99 |
| 2-Naphthaldehyde | 30 min | >99 |
| Furfural | 30 min | >99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are based on the key experiments cited in this guide.
Protocol 1: Kinetic Analysis of Aldehyde-Acetal Formation by ¹H NMR Spectroscopy[1]
Objective: To determine the first-order initial rate constant, half-life, and percentage of acetal formed at equilibrium for the reaction of aldehyde flavorants with propylene glycol (PG) and/or glycerol (GL).
Materials:
-
Aldehyde (trans-cinnamaldehyde, benzaldehyde, or vanillin)
-
Propylene glycol (PG)
-
Glycerol (GL)
-
1,3,5-Trimethoxybenzene (TMB) as an internal standard
-
NMR tubes
-
Bruker AVANCE III NMR spectrometer (or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the aldehyde flavorants in the desired solvent (100% PG, 100% GL, or a PG/GL mixture).
-
Add the internal standard, TMB, to the solvent.
-
Initiate the reaction by adding the aldehyde to the solvent/TMB mixture and stir for approximately 5 minutes.
-
-
NMR Analysis:
-
Transfer an aliquot of the reaction mixture to an NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals. A 30° observation pulse with 16 scans and a 3 s relaxation delay at 25 °C is recommended.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the aldehyde and the TMB internal standard in each spectrum.
-
Calculate the concentration of the remaining aldehyde at each time point relative to the constant concentration of TMB.
-
Determine the first-order initial rate constant (k) and half-life (t₁/₂) by plotting the natural logarithm of the aldehyde concentration versus time.
-
The percentage of acetal formed at equilibrium is determined after the reaction has reached completion (no further change in aldehyde concentration).
-
Protocol 2: Acetalization of Aldehydes with Methanol Catalyzed by Hydrochloric Acid[5]
Objective: To synthesize dimethyl acetals from various aldehydes using hydrochloric acid as a catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid (12 mol/L)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas chromatograph (GC) for monitoring reaction completion
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aldehyde (2 mmol) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (0.1 mol %).
-
-
Reaction:
-
Stir the mixture at ambient temperature for the specified time (e.g., 30 minutes).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by GC analysis of the crude reaction mixture to determine the conversion of the aldehyde.
-
Once the reaction is complete, the product can be purified by a simple extraction procedure.
-
Mechanism of Acid-Catalyzed Acetal Formation
The formation of an acetal from an aldehyde or ketone with an alcohol proceeds under acidic conditions. The reaction involves the initial formation of a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to yield the acetal. The acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[6][7] The removal of water is crucial to drive the equilibrium towards the formation of the acetal product.[7][8]
Caption: Acid-catalyzed mechanism of acetal formation.
References
- 1. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Diff" by Paul J. Kerber and David H. Peyton [pdxscholar.library.pdx.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetal - Wikipedia [en.wikipedia.org]
Stability Showdown: 4,4-Diethoxybutanenitrile versus Common Nitrile Protecting Groups
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. The nitrile functional group, a versatile precursor for amines, amides, and carboxylic acids, often requires protection to prevent unwanted side reactions. This guide provides a comprehensive evaluation of the stability of 4,4-diethoxybutanenitrile as a nitrile protecting group, comparing its performance against other commonly employed alternatives under various chemical conditions.
Introduction to Nitrile Protection
The reactivity of the nitrile group necessitates its temporary masking during synthetic sequences that involve strong nucleophiles, reducing agents, or organometallic reagents. An ideal protecting group for a nitrile should be easy to introduce in high yield, stable under a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups within the molecule. This concept of selective deprotection is the cornerstone of orthogonal synthesis strategies, which are critical in the construction of complex molecules.
This compound, which contains a diethyl acetal moiety, serves as a masked form of a γ-cyanobutyraldehyde. The stability of the acetal is the key determinant of its effectiveness as a protecting group. This guide will delve into the stability profile of this acetal-based protection and compare it with other prevalent nitrile protecting groups.
Comparative Stability Analysis
The stability of a protecting group is not absolute but rather dependent on the specific chemical environment. The following table summarizes the stability of this compound and other selected nitrile protecting groups under common reaction conditions encountered in organic synthesis.
| Protecting Group | Structure | Acidic Conditions (e.g., aq. HCl, TFA) | Basic Conditions (e.g., NaOH, NaH) | Nucleophilic Conditions (e.g., Grignard, Organolithium) | Reductive Conditions (e.g., LiAlH₄, NaBH₄) | Oxidative Conditions (e.g., m-CPBA, O₃) |
| This compound | Labile[1][2] | Stable[1][2] | Stable | Stable | Stable | |
| Tetrahydropyranyl (THP) | Labile | Stable | Stable | Stable | Stable | |
| Trialkylsilyl (e.g., TBDMS) | Labile (Fluoride source also effective) | Stable | Stable | Stable | Stable | |
| N,N-Dimethylformamidine | Stable | Labile | Labile | Stable | Stable | |
| Trityl (Tr) | Labile | Stable | Stable | Stable | Stable |
Key Observations:
-
Acid Lability: this compound, being an acetal, is readily cleaved under acidic conditions.[1][2] The rate of cleavage can be modulated by the strength of the acid and the reaction temperature. This property is shared with other acetal-based protecting groups like THP and silyl ethers.
-
Base and Nucleophile Stability: A significant advantage of the this compound protecting group is its excellent stability in the presence of strong bases and nucleophiles, a common requirement in many synthetic transformations.
-
Orthogonality: The distinct stability profiles of these protecting groups allow for orthogonal deprotection strategies. For instance, the base-labile N,N-dimethylformamidine group can be removed in the presence of the acid-labile this compound group, and vice versa.
Experimental Protocols
To provide a practical framework for the data presented, detailed experimental methodologies for key stability and deprotection experiments are outlined below.
Protocol 1: Acid-Catalyzed Deprotection of this compound
Objective: To determine the conditions for the efficient removal of the diethyl acetal protecting group.
Procedure:
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., tetrahydrofuran, 10 mL).
-
Add an aqueous solution of a protic acid (e.g., 1 M HCl, 2 mL) or a Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) in a suitable solvent.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, neutralize the reaction with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting γ-cyanobutyraldehyde by column chromatography if necessary.
Expected Results: High yields of the deprotected product are typically obtained within a few hours at room temperature with common mineral acids. Lewis acids can also effect this transformation, sometimes under milder conditions.
Protocol 2: Comparative Stability Study under Basic Conditions
Objective: To compare the stability of this compound and N,N-dimethylformamidine-protected benzonitrile in the presence of a strong base.
Procedure:
-
Prepare two separate solutions: one of this compound (1 mmol) in THF (10 mL) and another of N,N-dimethylformamidine-protected benzonitrile (1 mmol) in THF (10 mL).
-
To each solution, add a strong base (e.g., sodium hydride, 1.5 mmol).
-
Stir both reaction mixtures at room temperature for 24 hours.
-
Monitor the reactions periodically by TLC or GC-MS for any signs of decomposition or deprotection.
-
At the end of the reaction period, quench the reactions carefully with water and work up as described in Protocol 1.
-
Analyze the crude products to determine the extent of decomposition or deprotection for each protecting group.
Expected Results: this compound is expected to remain largely intact, while the N,N-dimethylformamidine-protected nitrile will likely undergo significant deprotection.
Visualizing Reaction Pathways and Logic
To further clarify the concepts discussed, the following diagrams illustrate the deprotection pathway of this compound and the logic of orthogonal protection.
Caption: Acid-catalyzed hydrolysis of this compound.
References
Safety Operating Guide
Proper Disposal of 4,4-Diethoxybutanenitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4,4-Diethoxybutanenitrile (CAS RN: 18381-45-8), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical's handling and disposal.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[1] All handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including but not limited to nitrile gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is broadly categorized as "listed" or "characteristic" waste.[2][3] While this compound is not explicitly found on the EPA's lists of hazardous wastes (F, K, P, and U lists), its toxicological properties indicate that it would likely be classified as a characteristic hazardous waste due to its toxicity.[2][3][4] The responsibility for accurate waste determination lies with the waste generator.
Step-by-Step Disposal Protocol
The proper disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from generation to final disposal.
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams unless compatibility has been verified.
-
Collect waste this compound in a designated, compatible waste container at the point of generation, also known as a Satellite Accumulation Area (SAA).
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a clean, dry, and chemically compatible container. Glass or high-density polyethylene (HDPE) containers are generally suitable for nitriles and ethers. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began. Do not use abbreviations or chemical formulas.
Step 3: Storage
-
Store the sealed waste container in a designated and properly ventilated SAA.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not exceed the accumulation time or quantity limits for your facility's generator status (see table below).
-
Complete all necessary paperwork provided by your EHS department for waste tracking purposes.
Step 5: Empty Container Disposal
-
A container that held this compound is considered hazardous waste until it is properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinseates may also need to be collected, depending on local regulations.
-
Once decontaminated, deface the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
Quantitative Data for Hazardous Waste Generators
The following table summarizes the federal EPA monthly generation and accumulation limits. State regulations may be more stringent.
| Generator Category | Monthly Generation Rate of Non-Acute Hazardous Waste | On-Site Accumulation Quantity Limit | On-Site Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No limit | Up to 90 days |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 6,000 kg (13,200 lbs) | Up to 180 days (or 270 days if disposal site is > 200 miles) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) | No time limit, but must not exceed quantity limit |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,4-Diethoxybutanenitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 4,4-Diethoxybutanenitrile (CAS RN: 18381-45-8) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a harmful substance with the following GHS (Globally Harmonized System) hazard classifications:
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
Source: Aggregated GHS information from multiple notifications.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through all potential routes.
| Protection Type | Specific Recommendations |
| Hand Protection | Wear chemical-resistant nitrile gloves.[3][4][5][6] Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.[7] |
| Eye/Face Protection | Chemical safety goggles are required.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][8] |
| Skin and Body Protection | Wear a standard laboratory coat, fully fastened. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or suit.[7] |
| Respiratory Protection | All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures safety from preparation through to the completion of work.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.
-
Spill Kit: Ensure a spill kit equipped with appropriate absorbent materials for chemical spills is readily available.[9][10]
-
Review Safety Data Sheet (SDS): All personnel involved must read and understand the SDS for this compound before beginning any work.[1]
Chemical Handling
-
Don PPE: Correctly put on all required PPE before entering the designated handling area.[9]
-
Avoid Contact: Exercise caution to prevent direct contact with skin, eyes, and clothing.
-
General Hygiene: Do not eat, drink, or smoke when using this product.[1][8] Wash hands thoroughly after handling.[1][8]
-
Container Management: Keep the container tightly closed when not in active use to prevent the release of vapors.
Post-Handling Procedures
-
Decontamination: After handling, wash hands and any potentially exposed skin with soap and water.[1][8]
-
PPE Removal: Carefully remove PPE to avoid cross-contamination. Dispose of single-use items (e.g., gloves) in the designated hazardous waste container.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[7] Seek immediate medical help.[1] |
Spill Response Plan
-
Evacuate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.[9]
-
Ventilate: Ensure adequate ventilation at the spill site.
-
Contain: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to dike the spill and prevent it from spreading.[9]
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[9][10]
-
Decontaminate: Clean the spill surface with soapy water.[9] Collect all cleaning materials and contaminated items for disposal as hazardous waste.[9]
-
Report: Report the spill to your supervisor or the designated safety officer.[9]
Disposal Plan
The disposal of this compound and associated waste must be managed as hazardous waste in accordance with institutional and regulatory guidelines.
-
Waste Collection: Collect all waste materials, including leftover chemicals, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal Route: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor. Do not dispose of this chemical down the drain or in the general trash.
Visual Workflow
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H15NO2 | CID 87616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CYANOPROPIONALDEHYDE DIETHYL ACETAL | 18381-45-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 18381-45-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 9. SDS Search [oxy.com]
- 10. airgas.com [airgas.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
